HIV-1 integrase inhibitor 7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C30H26O16 |
|---|---|
Molecular Weight |
642.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-bis[[(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoyl]oxy]butanedioic acid |
InChI |
InChI=1S/C30H26O16/c1-15(31)41-21-9-5-19(13-23(21)43-17(3)33)7-11-25(35)45-27(29(37)38)28(30(39)40)46-26(36)12-8-20-6-10-22(42-16(2)32)24(14-20)44-18(4)34/h5-14,27-28H,1-4H3,(H,37,38)(H,39,40)/b11-7+,12-8+/t27-,28-/m1/s1 |
InChI Key |
RMUUAKSNUFVKKT-PMTCXZIRSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O[C@@H](C(=O)O)[C@@H](OC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the HIV-1 Integrase Inhibitor L-870,810
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the HIV-1 integrase inhibitor L-870,810. It is intended for researchers, scientists, and drug development professionals working in the field of antiretroviral therapy. This document details the compound's mechanism of action, summarizes its quantitative biological data, and provides detailed experimental protocols for its characterization.
Chemical Structure and Properties
L-870,810 is a potent, small-molecule inhibitor of HIV-1 integrase belonging to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds. Its development represented a significant advancement in the search for novel antiretroviral agents that target the integration step of the HIV-1 replication cycle.
Chemical Structure:
Figure 1: Chemical structure of L-870,810.
Chemical and Physical Properties:
The key chemical and physical properties of L-870,810 are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | 5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide |
| CAS Number | 410544-95-5 |
| Molecular Formula | C₂₀H₁₉FN₄O₄S |
| Molecular Weight | 430.45 g/mol |
Biological Activity and Mechanism of Action
L-870,810 is a highly potent inhibitor of the HIV-1 integrase enzyme, specifically targeting the strand transfer step of the integration process. This mechanism of action prevents the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.
Mechanism of Action:
HIV-1 integrase catalyzes two key reactions: 3'-processing and strand transfer. During 3'-processing, the enzyme removes a dinucleotide from each 3' end of the viral DNA. In the subsequent strand transfer step, the processed 3' ends of the viral DNA are covalently joined to the host cell's DNA. L-870,810 acts as an integrase strand transfer inhibitor (INSTI). It chelates the divalent metal ions (Mg²⁺) in the active site of the integrase enzyme, which is essential for its catalytic activity. By binding to the active site, L-870,810 blocks the binding of the host DNA, thereby preventing the strand transfer reaction.
Figure 2: Mechanism of HIV-1 integration and inhibition by L-870,810.
Quantitative Biological Activity:
The inhibitory potency of L-870,810 has been evaluated in both enzymatic and cell-based assays. The following table summarizes the key quantitative data.
| Assay Type | Parameter | Value (nM) | Reference |
| In Vitro Strand Transfer Assay | IC₅₀ | 8 | [1] |
| In Vitro Concerted Integration (blunt-ended substrate) | IC₅₀ | 55 | [1] |
| In Vitro Concerted Integration (pre-processed substrate) | IC₅₀ | 1400 | [1] |
| Cell-based HIV-1 Replication Assay | IC₉₅ | 15 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of L-870,810.
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer reaction catalyzed by recombinant HIV-1 integrase.
Experimental Workflow:
Figure 3: Experimental workflow for the in vitro strand transfer assay.
Detailed Protocol:
-
Plate Preparation:
-
Coat a 96-well microplate with streptavidin.
-
Wash the wells with an appropriate buffer.
-
Add a biotinylated oligonucleotide duplex representing the HIV-1 LTR donor DNA to each well and incubate to allow for binding to the streptavidin.
-
Wash the wells to remove unbound donor DNA.
-
-
Enzyme and Inhibitor Addition:
-
Add a solution containing recombinant HIV-1 integrase to each well and incubate to allow the enzyme to bind to the donor DNA.
-
Prepare serial dilutions of L-870,810 in a suitable solvent (e.g., DMSO) and add them to the wells. Include appropriate controls (no inhibitor and a known inhibitor).
-
-
Strand Transfer Reaction:
-
Initiate the strand transfer reaction by adding a solution containing a labeled target DNA oligonucleotide to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the reaction to proceed.
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Wash the wells to remove unbound target DNA.
-
Add a detection reagent, such as an antibody conjugated to an enzyme (e.g., HRP) that specifically recognizes the label on the target DNA.
-
Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance or fluorescence).
-
Plot the signal as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-based HIV-1 Replication Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Experimental Workflow:
Figure 4: Experimental workflow for the cell-based HIV-1 replication assay.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture a suitable human T-cell line (e.g., MT-4 or CEM-SS) that is susceptible to HIV-1 infection.
-
Seed the cells into a 96-well plate at a predetermined density.
-
-
Compound Addition and Infection:
-
Prepare serial dilutions of L-870,810 and add them to the appropriate wells. Include controls for no drug and a known antiretroviral agent.
-
Infect the cells with a laboratory-adapted strain of HIV-1 at a specific multiplicity of infection (MOI).
-
-
Incubation and Monitoring:
-
Incubate the plates at 37°C in a humidified CO₂ incubator for a period of 4-7 days.
-
Monitor the cells for any signs of cytotoxicity.
-
-
Quantification of Viral Replication:
-
At the end of the incubation period, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit. Alternatively, if using a reporter cell line, measure the reporter gene activity (e.g., luciferase or β-galactosidase).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each concentration of L-870,810 compared to the no-drug control.
-
Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to determine the 50% effective concentration (EC₅₀) or 95% effective concentration (EC₉₅).
-
Conclusion
L-870,810 is a potent and specific inhibitor of HIV-1 integrase that targets the strand transfer step of viral DNA integration. Its well-characterized mechanism of action and strong antiviral activity have made it a valuable research tool and a precursor to clinically approved integrase inhibitors. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel antiretroviral agents targeting this essential viral enzyme.
References
The Core Mechanism of HIV-1 Integrase Inhibition: A Technical Guide to Raltegravir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme essential for the replication of the virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a key step known as integration. This process ensures the persistence of the viral genome in the host and serves as a template for the transcription of viral genes, leading to the production of new virions.[1][2] Due to its vital role in the viral life cycle and the absence of a homologous enzyme in humans, HIV-1 integrase is a prime target for antiretroviral therapy. This guide provides an in-depth analysis of the mechanism of action of Raltegravir, a potent HIV-1 integrase inhibitor, serving as a representative example of this class of antiretroviral drugs.
HIV-1 Integrase: Structure and Catalytic Function
HIV-1 integrase is a 32 kDa protein composed of 288 amino acids, organized into three distinct domains:
-
N-terminal domain (NTD): Contains a zinc-binding HHCC motif that facilitates protein multimerization, a crucial aspect of its function.[2][3]
-
Catalytic core domain (CCD): Houses the highly conserved D, D(35)E catalytic triad (Asp64, Asp116, and Glu152), which coordinates the binding of divalent metal ions (Mg²⁺ or Mn²⁺) essential for the catalytic reactions.[3]
-
C-terminal domain (CTD): Binds non-specifically to DNA, contributing to the stability of the enzyme-DNA complex.[2]
The integration of viral DNA into the host genome is a two-step process catalyzed by the integrase enzyme:
-
3'-Processing: This initial step occurs in the cytoplasm within the pre-integration complex (PIC). The integrase enzyme removes a dinucleotide from each 3' end of the viral DNA.[2][4]
-
Strand Transfer: Following the migration of the PIC into the nucleus, the integrase enzyme facilitates the joining of the processed 3' ends of the viral DNA to the host cell's chromosomal DNA. This is achieved through a nucleophilic attack on the phosphodiester backbone of the host DNA.[2][4]
Raltegravir: Mechanism of Action
Raltegravir is a potent inhibitor that primarily targets the strand transfer step of HIV-1 integration.[4][5][6] Its mechanism of action involves binding to the active site of the integrase enzyme.[4][7] By chelating the two magnesium ions in the catalytic core, Raltegravir effectively blocks the binding of the host DNA, thereby preventing the covalent linkage of the viral DNA to the host genome.[7] This selective inhibition of strand transfer halts the integration process and, consequently, the replication of the virus.[4][5]
Signaling Pathway of HIV-1 Integration and Raltegravir Inhibition
Caption: HIV-1 Integration Pathway and Raltegravir's Point of Inhibition.
Quantitative Analysis of Raltegravir's Inhibitory Activity
Raltegravir exhibits a high degree of selectivity for the strand transfer reaction over the 3'-processing step. This is evident from the significant difference in the 50% inhibitory concentrations (IC50) for the two processes.
| Parameter | Value | Reference |
| Strand Transfer IC50 | 2 - 7 nM | [1][2] |
| 3'-Processing IC50 | ~7 µM | [8] |
| Selectivity Index (SI) | ~430 | [8] |
The Selectivity Index (SI) is the ratio of the IC50 for 3'-processing to the IC50 for strand transfer, indicating the inhibitor's preference for the latter reaction.
Experimental Protocols
HIV-1 Integrase 3'-Processing Assay
This assay measures the ability of HIV-1 integrase to cleave a dinucleotide from the 3' end of a labeled DNA substrate. The inhibition of this activity by a compound like Raltegravir can be quantified.
Methodology: Real-Time PCR-Based Assay [9][10]
-
Substrate Preparation: A biotinylated double-stranded 100-mer oligonucleotide mimicking the HIV-1 LTR U5 end is used as the substrate.[9]
-
Reaction Mixture: The reaction is typically performed in a buffer containing HEPES, DTT, MgCl₂ or MnCl₂, and the purified recombinant HIV-1 integrase.
-
Incubation: The integrase and substrate are incubated together, with or without the test inhibitor (e.g., Raltegravir), at 37°C.[9]
-
Capture of Processed Product: The reaction mixture is transferred to an avidin-coated tube. The biotinylated dinucleotide cleaved during the 3'-processing reaction binds to the avidin-coated surface.[9]
-
Washing: The wells are washed to remove unprocessed substrate and other reaction components.
-
Quantification: The amount of unprocessed biotinylated HIV-1 LTR substrate remaining is quantified by real-time PCR using specific primers and a probe. A higher Ct value indicates greater 3'-processing activity (less unprocessed substrate) and lower inhibitory effect.[9]
HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of HIV-1 integrase to integrate a donor DNA substrate into a target DNA substrate.
Methodology: ELISA-Based Assay
-
Plate Coating: Streptavidin-coated 96-well plates are coated with a biotinylated double-stranded donor substrate (DS) DNA, which mimics the HIV-1 LTR U5 end.
-
Enzyme Binding: Purified full-length recombinant HIV-1 integrase is added to the wells and allowed to bind to the DS DNA.
-
Inhibitor Addition: The test compound (e.g., Raltegravir) is added to the wells.
-
Strand Transfer Reaction: A double-stranded target substrate (TS) DNA with a 3'-end modification (e.g., digoxigenin) is added to initiate the strand transfer reaction. The integrase catalyzes the integration of the DS DNA into the TS DNA.
-
Detection: The integrated product is detected using an HRP-labeled antibody that specifically recognizes the 3'-end modification of the TS DNA.
-
Signal Quantification: A colorimetric substrate for HRP (e.g., TMB) is added, and the absorbance is measured at 450 nm. A decrease in absorbance in the presence of the inhibitor indicates inhibition of the strand transfer reaction.
Experimental Workflow for HIV-1 Integrase Inhibition Assays
Caption: Workflow for 3'-Processing and Strand Transfer Inhibition Assays.
Conclusion
Raltegravir represents a significant advancement in antiretroviral therapy by specifically targeting the strand transfer activity of HIV-1 integrase. Its high potency and selectivity make it an effective component of combination antiretroviral therapy. The detailed biochemical assays described herein are crucial tools for the discovery and characterization of novel integrase inhibitors, facilitating the development of next-generation therapeutics to combat HIV-1 infection and the emergence of drug resistance.
References
- 1. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Group O Integrase Displays Lower Enzymatic Efficiency and Higher Susceptibility to Raltegravir than HIV-1 Group M Subtype B Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ruclear.co.uk [ruclear.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. PDB-101: Molecule of the Month: Integrase [pdb101.rcsb.org]
- 8. Selectivity for strand-transfer over 3′-processing and susceptibility to clinical resistance of HIV-1 integrase inhibitors are driven by key enzyme–DNA interactions in the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of HIV-1 Integrase Inhibitor 7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "HIV-1 integrase inhibitor 7" is not publicly well-defined. This guide utilizes Raltegravir, the first-in-class approved HIV-1 integrase strand transfer inhibitor, as a representative molecule to illustrate the core principles and methodologies for evaluating the in vitro efficacy of this class of compounds.
Executive Summary
This technical guide provides a comprehensive overview of the in vitro efficacy of a representative HIV-1 integrase inhibitor, Raltegravir. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the inhibitor's mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation. This document includes structured data tables for easy comparison of efficacy metrics and detailed methodologies for key experiments. Additionally, it features Graphviz diagrams to visualize signaling pathways, experimental workflows, and logical relationships, adhering to specified design constraints.
Mechanism of Action: Targeting HIV-1 Integration
HIV-1 integrase is a crucial enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. This process involves two key catalytic steps: 3'-processing and strand transfer.[1] Integrase inhibitors, such as Raltegravir, function by binding to the active site of the integrase enzyme, a process that is facilitated by the presence of divalent metal ions (typically Mg2+).[2] By occupying the active site, the inhibitor prevents the strand transfer step, thereby blocking the covalent linkage of the viral DNA to the host chromosome.[3][4] This action effectively halts the viral replication cycle.[5]
Figure 1: Mechanism of Action of HIV-1 Integrase Inhibitors.
Quantitative In Vitro Efficacy Data
The in vitro efficacy of an HIV-1 integrase inhibitor is quantified by several key parameters: the 50% inhibitory concentration (IC50) in biochemical assays, the 50% effective concentration (EC50) in cell-based antiviral assays, and the 50% cytotoxic concentration (CC50) to assess selectivity.
| Parameter | Assay Type | Value (Raltegravir) | Cell Line/System | Reference(s) |
| IC50 | Cell-Free Strand Transfer | 2-7 nM | Purified HIV-1 Integrase | [3] |
| Cell-Free Strand Transfer | 90 nM | Wild-Type PFV Integrase | [6] | |
| Cell-Free Strand Transfer | 175 nM | HIV-1 Integrase | ||
| IC95 | Cell-Based Antiviral | 31 ± 20 nM | Human T lymphoid cells | [7][8] |
| EC50 | Cell-Based Antiviral | 1.4 nM | MT-4 cells | [6] |
| Cell-Based Antiviral | 1.8 nM | MT-4 cells | [6] | |
| Cell-Based Antiviral | 2.0 nM | MT-4 cells | [6] | |
| CC50 | Cytotoxicity (MTT Assay) | > 100 µM | Various human cell lines | [7] |
Note: IC50, EC50, and CC50 values can vary between studies due to differences in experimental conditions, such as enzyme or virus preparations, cell lines, and assay protocols.
Detailed Experimental Protocols
HIV-1 Integrase Strand Transfer Assay (IC50 Determination)
This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (oligonucleotide mimicking the viral DNA end, often biotin-labeled)
-
Target DNA (oligonucleotide, often labeled with a different tag, e.g., digoxigenin)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MnCl2, 1 mM DTT)
-
Test compound (e.g., Raltegravir) and DMSO for dilutions
-
96-well plates (e.g., streptavidin-coated)
-
Detection reagents (e.g., anti-digoxigenin antibody conjugated to HRP, TMB substrate)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
In a 96-well plate, add the diluted test compound or DMSO (as a control).
-
Add the recombinant HIV-1 integrase to each well and pre-incubate for 15 minutes at 37°C.
-
Add a mixture of the donor and target DNA substrates to initiate the reaction.
-
Incubate the plate for 1-2 hours at 37°C to allow for the strand transfer reaction to occur.
-
Wash the plate to remove unbound reagents.
-
Add an anti-digoxigenin-HRP antibody and incubate for 1 hour at 37°C.
-
Wash the plate again and add the TMB substrate.
-
After a short incubation, stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Figure 2: Workflow for HIV-1 Integrase Strand Transfer Assay.
Cell-Based Antiviral Assay (EC50 Determination)
This assay measures the effectiveness of a compound in inhibiting HIV-1 replication in a cell culture system.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)
-
HIV-1 viral stock (e.g., HIV-1IIIB)
-
Cell culture medium and supplements
-
Test compound and DMSO
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA kit)
Procedure:
-
Seed the susceptible cells into a 96-well plate.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the diluted compound to the cells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
After incubation, collect the cell supernatant.
-
Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatant using an ELISA kit.
-
Calculate the percent inhibition of viral replication for each compound concentration relative to the positive control and determine the EC50 value.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that causes a 50% reduction in cell viability. The MTT assay is a common method.
Materials:
-
Cell line used in the antiviral assay (e.g., MT-4)
-
Cell culture medium
-
Test compound and DMSO
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at the same density as the antiviral assay.
-
Add serial dilutions of the test compound to the cells. Include untreated cells as a viability control.
-
Incubate for the same duration as the antiviral assay (3-5 days).
-
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of ~570 nm.
-
Calculate the percent cytotoxicity for each compound concentration relative to the untreated control and determine the CC50 value.
Figure 3: Relationship of In Vitro Efficacy Parameters.
Conclusion
The in vitro evaluation of HIV-1 integrase inhibitors is a critical component of the drug discovery and development process. Through a combination of biochemical and cell-based assays, it is possible to quantify the potency, efficacy, and selectivity of these compounds. The representative data for Raltegravir demonstrates the high potency and selectivity that characterize this class of antiretroviral agents. The detailed protocols provided in this guide offer a framework for the consistent and reliable assessment of novel HIV-1 integrase inhibitors.
References
- 1. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Role of raltegravir in the management of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Navigating the Therapeutic Landscape of HIV-1: A Technical Guide to Dolutegravir, a Key Integrase Inhibitor
Disclaimer: Information regarding a specific "HIV-1 integrase inhibitor 7" with CAS number 204268-03-1 is not available in the public scientific literature. Therefore, this technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of a representative and well-characterized HIV-1 integrase strand transfer inhibitor, Dolutegravir (DTG) , to fulfill the core requirements of the user request.
Introduction
Dolutegravir is a second-generation integrase strand transfer inhibitor (INSTI) that has become a cornerstone of antiretroviral therapy (ART) for the treatment of HIV-1 infection.[1][2] Its potent antiviral activity, high barrier to resistance, and favorable pharmacokinetic profile have established it as a preferred agent in treatment-naïve and treatment-experienced patients.[2][3] This guide delves into the intricate pharmacokinetic and pharmacodynamic properties of Dolutegravir, providing researchers, scientists, and drug development professionals with a detailed understanding of its clinical pharmacology.
Pharmacodynamics: Mechanism of Action and Antiviral Activity
The primary pharmacodynamic effect of Dolutegravir is the potent and specific inhibition of the HIV-1 integrase enzyme.[4] This enzyme is crucial for the covalent insertion of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[4]
Mechanism of Action
Dolutegravir acts as an integrase strand transfer inhibitor (INSTI).[4] It chelates the magnesium ions within the catalytic core of the integrase enzyme, effectively blocking the strand transfer step of viral DNA integration. This prevents the formation of a stable provirus and halts the viral replication process.
In Vitro Antiviral Activity
Dolutegravir exhibits potent activity against a wide range of HIV-1 subtypes. The following table summarizes its in vitro potency.
| Parameter | Value | Cell Type |
| IC50 (Wild-Type HIV-1) | 0.5 - 2.1 nM | Peripheral Blood Mononuclear Cells (PBMCs) |
| Protein-Adjusted IC90 | 64 ng/mL | - |
Pharmacokinetics: ADME Profile
The clinical efficacy and safety of Dolutegravir are underpinned by its favorable pharmacokinetic properties, characterized by good oral absorption, high plasma protein binding, and a long terminal half-life that supports once-daily dosing.[1][3]
Absorption
Dolutegravir is readily absorbed following oral administration, with time to maximum plasma concentration (Tmax) typically observed between 2 and 3 hours post-dose.[1] Co-administration with a moderate-fat meal increases the extent of absorption, leading to higher AUC and Cmax values.
Distribution
Dolutegravir is extensively bound to plasma proteins (>99%), primarily albumin.[1] Its volume of distribution is relatively small, suggesting limited partitioning into deep tissues.
Metabolism
The primary route of metabolism for Dolutegravir is glucuronidation via the UGT1A1 enzyme.[4] A minor metabolic pathway involves the cytochrome P450 3A4 (CYP3A4) enzyme.[4] Due to its primary metabolic pathway, Dolutegravir has a low potential for clinically significant drug-drug interactions with medications metabolized by other CYP enzymes.[2]
Excretion
The majority of an administered dose of Dolutegravir is eliminated in the feces as unchanged drug and its glucuronide metabolite. A smaller fraction is excreted in the urine. The terminal half-life of Dolutegravir is approximately 14 hours, which supports a once-daily dosing regimen.[1]
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of Dolutegravir in healthy adult subjects.
| Parameter | Value (50 mg once daily) |
| Tmax (hours) | 2 - 3 |
| Cmax (ng/mL) | 3,600 |
| AUC (0-24h) (ng*h/mL) | 53,600 |
| Terminal Half-life (hours) | ~14 |
| Apparent Clearance (L/h) | 1.0 |
| Volume of Distribution (L) | 17 - 20 |
| Protein Binding (%) | >99 |
Experimental Protocols
In Vitro Antiviral Activity Assay
A common method to determine the in vitro antiviral activity of Dolutegravir is the MT-4 cell-based assay.
Protocol:
-
Cell Culture: MT-4 cells are maintained in appropriate culture medium.
-
Drug Dilution: A stock solution of Dolutegravir is serially diluted to create a range of concentrations.
-
Infection: MT-4 cells are plated in 96-well plates and infected with a laboratory-adapted strain of HIV-1 in the presence of the various concentrations of Dolutegravir.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days.
-
Viability Assay: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells.
-
Data Analysis: The concentration of Dolutegravir that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Pharmacokinetic Study in Humans
Pharmacokinetic parameters of Dolutegravir are typically determined in Phase I clinical trials involving healthy volunteers.
Protocol:
-
Subject Recruitment: A cohort of healthy adult volunteers who meet specific inclusion and exclusion criteria are enrolled in the study.
-
Drug Administration: Subjects receive a single oral dose of Dolutegravir under controlled conditions (e.g., fasted or fed state).
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of Dolutegravir in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis software.
Conclusion
Dolutegravir's robust pharmacodynamic profile, characterized by potent inhibition of HIV-1 integrase, combined with its favorable pharmacokinetic properties, solidifies its role as a critical component of modern antiretroviral therapy. Its high barrier to resistance and manageable drug interaction profile further contribute to its clinical utility. This technical guide provides a foundational understanding of the key attributes of Dolutegravir, offering valuable insights for researchers and clinicians in the field of HIV drug development and treatment.
References
- 1. Discovery of HIV-1 integrase inhibitors: pharmacophore mapping, virtual screening, molecular docking, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A historical sketch of the discovery and development of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. warnell.uga.edu [warnell.uga.edu]
- 4. researchgate.net [researchgate.net]
Early-Phase Research on HIV-1 Integrase Inhibitor S-1360: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the early-phase research on S-1360, a pioneering HIV-1 integrase inhibitor. As one of the first integrase strand transfer inhibitors (INSTIs) to enter clinical trials, S-1360, a diketo acid (DKA) bioisostere, played a crucial role in validating HIV-1 integrase as a viable therapeutic target.[1][2] Although its development was ultimately halted due to unfavorable pharmacokinetic properties and a lack of in vivo efficacy, the foundational research on S-1360 provided critical insights for the development of subsequent successful integrase inhibitors.[1][3] This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the underlying mechanisms and workflows.
Core Data Summary
The following tables summarize the key quantitative data from in vitro and cell-based assays for S-1360.
| Parameter | Value | Assay Type | Cell Line (if applicable) | Virus Strain (if applicable) | Reference |
| IC50 | 20 nM | Recombinant HIV-1 Integrase Catalytic Activity | N/A | N/A | [3] |
| EC50 | 200 nM | Antiviral Activity (MTT Assay) | MT-4 | HIV-1 IIIB | [3] |
| CC50 | 12 µM | Cytotoxicity (MTT Assay) | MT-4 | N/A | [3] |
Table 1: In Vitro and Cellular Activity of S-1360
Note: Preclinical pharmacokinetic data for S-1360 in animal models such as rats, dogs, or monkeys are not publicly available in detail. Reports consistently indicate that its development was terminated due to poor pharmacokinetic properties, including rapid metabolism and clearance.[1][3]
Mechanism of Action
S-1360 is an integrase strand transfer inhibitor (INSTI). Its mechanism of action is centered on the chelation of divalent metal ions, typically magnesium (Mg²⁺), within the catalytic core of the HIV-1 integrase enzyme. This interaction is critical for the enzyme's function in integrating the viral DNA into the host cell's genome.
The HIV-1 integrase enzyme has a catalytic core domain that contains a conserved D, D, E motif (Asp64, Asp116, and Glu152). These amino acid residues coordinate two Mg²⁺ ions, which are essential for the strand transfer reaction. S-1360, with its diketo acid moiety, effectively binds to these metal ions, displacing the viral DNA from the active site and thereby preventing the covalent linkage of the viral DNA to the host chromosome.[1]
Experimental Protocols
Detailed experimental protocols for the characterization of S-1360 are outlined below. These are representative methods based on standard assays used for HIV-1 integrase inhibitors during its period of development.
In Vitro HIV-1 Integrase Strand Transfer Inhibition Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide Substrates:
-
Donor DNA (mimicking the viral DNA end), labeled with biotin.
-
Target DNA (mimicking the host DNA), labeled with a detectable marker (e.g., digoxigenin).
-
-
Assay Buffer: Typically contains HEPES, DTT, MnCl₂ or MgCl₂, and BSA.
-
S-1360 (or other test compounds) dissolved in DMSO.
-
Streptavidin-coated microplates.
-
Detection Reagent: e.g., Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).
-
Substrate for HRP (e.g., TMB).
-
Stop Solution (e.g., H₂SO₄).
-
Plate reader.
Protocol:
-
Plate Preparation: Streptavidin-coated 96-well plates are washed with wash buffer.
-
Donor DNA Immobilization: Biotinylated donor DNA is added to the wells and incubated to allow binding to the streptavidin. Unbound DNA is washed away.
-
Integrase Binding: Recombinant HIV-1 integrase is added to the wells and incubated to allow it to bind to the immobilized donor DNA.
-
Inhibitor Addition: Serial dilutions of S-1360 (typically in DMSO, with final DMSO concentration kept below 1%) are added to the wells. A no-inhibitor control (DMSO only) is included.
-
Strand Transfer Reaction: The reaction is initiated by adding the labeled target DNA. The plate is incubated to allow the strand transfer reaction to proceed.
-
Detection:
-
The wells are washed to remove unbound target DNA.
-
Anti-digoxigenin-HRP antibody is added and incubated.
-
After washing, TMB substrate is added, and the color is allowed to develop.
-
The reaction is stopped with sulfuric acid.
-
-
Data Analysis: The absorbance is read at 450 nm. The percentage of inhibition is calculated relative to the no-inhibitor control, and the IC50 value is determined by non-linear regression analysis.
Cell-Based Antiviral Activity and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cell culture model and assesses the compound's toxicity to the host cells.
Materials:
-
MT-4 cells (a human T-cell line highly susceptible to HIV-1).
-
HIV-1 laboratory strain (e.g., IIIB).
-
S-1360 (or other test compounds) dissolved in DMSO.
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, penicillin, and streptomycin.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization buffer (e.g., acidified isopropanol).
-
96-well microtiter plates.
-
CO₂ incubator.
-
Plate reader.
Protocol for Antiviral Activity (EC50):
-
Cell Seeding: MT-4 cells are seeded into 96-well plates.
-
Compound Addition: Serial dilutions of S-1360 are added to the wells.
-
Virus Infection: A standardized amount of HIV-1 is added to the wells. Control wells with uninfected cells and infected cells without inhibitor are included.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).[4][5][6]
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable, metabolically active cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: Solubilization buffer is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is read at a specific wavelength (e.g., 570 nm). The percentage of cell protection is calculated relative to the infected, untreated control and the uninfected control. The EC50 value is determined by non-linear regression.
Protocol for Cytotoxicity (CC50): The protocol is identical to the antiviral activity assay, except that the cells are not infected with HIV-1. This measures the effect of the compound on cell viability alone. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Conclusion
S-1360 was a significant step forward in the development of HIV-1 integrase inhibitors. The early-phase research clearly demonstrated its potent in vitro activity and validated the diketo acid scaffold as a viable pharmacophore for targeting the integrase enzyme. While its clinical development was not pursued due to pharmacokinetic limitations, the knowledge gained from the study of S-1360 and other early INSTIs directly contributed to the design and success of later-generation drugs that are now cornerstones of modern antiretroviral therapy. This guide serves as a technical resource for understanding the foundational work on this important early-stage HIV-1 integrase inhibitor.
References
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Authentic HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of HIV-1 Integrase Inhibitors: A Technical Guide
An In-depth Examination of the Preclinical Validation of a Critical Antiretroviral Drug Class
Abstract
The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme essential for the replication of the virus, catalyzing the insertion of the viral DNA into the host cell's genome.[1] This process establishes a permanent, persistent infection. Due to its vital role in the viral life cycle and the absence of a human homolog, HIV-1 integrase is a premier target for antiretroviral therapy.[2] This technical guide provides a comprehensive overview of the target validation studies for a major class of antiretrovirals, the Integrase Strand Transfer Inhibitors (INSTIs). We will detail the core experimental protocols, present key quantitative data for market-approved INSTIs, and illustrate the underlying mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.
Introduction: HIV-1 Integrase as a Therapeutic Target
The HIV-1 replication cycle involves several key enzymatic steps, three of which—reverse transcription, integration, and protease-mediated maturation—have been successfully targeted by antiretroviral drugs. The integration process is a multi-step reaction orchestrated by the viral integrase enzyme. It begins with the 3'-end processing of the newly reverse-transcribed viral DNA within the pre-integration complex.[3] Subsequently, in a critical step known as strand transfer, the processed viral DNA ends are covalently joined to the host cell's chromosomal DNA.[3]
Integrase Strand Transfer Inhibitors (INSTIs) are designed to specifically block this strand transfer step.[4] By binding to the active site of the integrase, these inhibitors prevent the stable incorporation of the viral genome into the host DNA, thereby halting the replication cycle.[3][4] The first-generation INSTIs, Raltegravir and Elvitegravir, validated this mechanism, and were followed by second-generation drugs like Dolutegravir, Bictegravir, and the long-acting Cabotegravir, which offer improved resistance profiles and dosing regimens.[5][6][7]
Target validation for a novel INSTI follows a structured preclinical workflow designed to demonstrate potent and selective inhibition of the intended target, leading to effective viral suppression in cellular models without significant toxicity.
The Target Validation Workflow
The preclinical validation of a potential HIV-1 integrase inhibitor involves a tiered approach, moving from specific biochemical assays to more complex cell-based systems. This workflow is designed to rigorously assess the compound's potency, specificity, and safety profile before it can be considered for further development.
Quantitative Data Summary
The efficacy and selectivity of an inhibitor are quantified by several key parameters. The half-maximal inhibitory concentration (IC50) measures the potency in a biochemical assay, while the half-maximal effective concentration (EC50) indicates its potency in a cell-based antiviral assay. The 50% cytotoxic concentration (CC50) measures the compound's toxicity to host cells. The ratio of CC50 to EC50 gives the Selectivity Index (SI), a critical measure of the therapeutic window.[8]
Below are summary tables of reported values for approved INSTIs against wild-type (WT) HIV-1.
Table 1: Biochemical Inhibition of HIV-1 Integrase Strand Transfer
| Compound | IC50 (nM) | Reference(s) |
| Raltegravir | 2 - 7 | [3] |
| Elvitegravir | ~7.5 | [5] |
| Dolutegravir | 33 | [9] |
| Bictegravir | 7.5 ± 0.3 | [2][4][5] |
| Cabotegravir | 77.8 ± 22.4 | [10][11] |
Note: IC50 values can vary based on specific assay conditions, such as enzyme and substrate concentrations.
Table 2: Antiviral Activity and Cytotoxicity in Cell Culture
| Compound | EC50 (nM) | CC50 (µM) | Cell Type | Reference(s) |
| Raltegravir | ~1.4 - 2 | >100 | MT-4 cells | [12] |
| Elvitegravir | 0.3 - 0.9 | >50 | Various | [13] |
| Dolutegravir | 0.5 - 2.1 | >50 | PBMCs, MT-4 cells | [14] |
| Bictegravir | 1.5 - 2.4 | >30 | MT-2, MT-4 cells | [2][5] |
| Cabotegravir | 0.2 - 0.56 | >50 | PBMCs | [6][11] |
Note: EC50 and CC50 values are highly dependent on the cell line and viral strain used in the assay.
Detailed Experimental Protocols
Biochemical Assay: Integrase Strand Transfer Inhibition
This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of integration using purified recombinant HIV-1 integrase and synthetic DNA oligonucleotides that mimic the viral DNA ends.
Objective: To determine the IC50 value of a test compound against the strand transfer reaction.
General Protocol (ELISA-based):
-
Plate Preparation: Streptavidin-coated 96-well plates are coated with a double-stranded donor substrate (DS) DNA oligonucleotide that mimics the HIV-1 LTR U5 end and contains a biotin label.[15]
-
Enzyme Binding: After washing away unbound DS DNA, the wells are blocked (e.g., with blocking buffer from a kit) and then incubated with purified, full-length recombinant HIV-1 integrase.[16] The integrase binds to the immobilized DS DNA.
-
Inhibitor Addition: Following another wash step, serial dilutions of the test compound (inhibitor) are added to the wells and pre-incubated with the enzyme-DNA complex.[15]
-
Strand Transfer Reaction: A target substrate (TS) DNA oligonucleotide, which is modified with a label like digoxigenin (DIG), is added to the wells. The plate is incubated at 37°C to allow the strand transfer reaction to occur.[15] In this reaction, the integrase cleaves the DS DNA and ligates it to the TS DNA.
-
Detection: The reaction products (integrated DS-TS DNA) are detected using an antibody conjugate (e.g., anti-DIG-HRP) that specifically binds to the tag on the TS DNA.[15]
-
Signal Readout: A colorimetric substrate (like TMB) is added, and the absorbance is read on a plate reader. The signal intensity is proportional to the amount of strand transfer activity.
-
Data Analysis: The absorbance values are plotted against the inhibitor concentration, and the IC50 value is calculated using a sigmoidal dose-response curve fit.[17]
Cell-Based Assay: Antiviral Activity (p24 ELISA)
This assay measures the ability of a compound to inhibit HIV-1 replication in a susceptible cell line or in primary human cells.
Objective: To determine the EC50 value of a test compound in a multi-cycle viral replication context.
General Protocol:
-
Cell Plating: T-cell lines (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs) are seeded in 96-well plates.[2]
-
Compound Addition: The cells are treated with serial dilutions of the test compound.
-
Viral Infection: A known amount of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or NL4-3) is added to the wells to infect the cells.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Quantification of Viral Replication: After incubation, the cell culture supernatant is harvested. The amount of viral replication is quantified by measuring the level of the HIV-1 p24 capsid protein using a commercial ELISA kit.
-
Data Analysis: The p24 concentrations are plotted against the test compound concentration. The EC50 value, the concentration at which viral replication is inhibited by 50%, is determined using a dose-response curve.[2]
Cell-Based Assay: Cytotoxicity (MTS/MTT Assay)
This assay assesses the general toxicity of the compound to the host cells used in the antiviral assay. It is crucial to ensure that the observed antiviral effect is not simply due to the compound killing the cells.[8]
Objective: To determine the CC50 value of a test compound.
General Protocol:
-
Cell Plating: The same uninfected cell line used for the antiviral assay (e.g., MT-4 cells, PBMCs) is seeded in 96-well plates at the same density.[18]
-
Compound Addition: Serial dilutions of the test compound are added to the cells.
-
Incubation: The cells are incubated with the compound for the same duration as the antiviral assay.
-
Viability Assessment: A viability reagent, such as MTS or MTT, is added to each well.[19] Viable, metabolically active cells convert the tetrazolium salt in the reagent into a colored formazan product.[18]
-
Signal Readout: The absorbance of the formazan product is measured using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability relative to untreated control cells is plotted against the compound concentration. The CC50 value, the concentration that reduces cell viability by 50%, is calculated from the resulting curve.[18][20]
Mechanism of Action Visualization
Integrase Strand Transfer Inhibitors (INSTIs) function by chelating essential divalent metal ions (typically Mg2+) in the active site of the HIV-1 integrase enzyme. This action prevents the catalytic strand transfer reaction, effectively blocking the integration of viral DNA into the host genome.
Conclusion
The target validation process for HIV-1 integrase inhibitors is a robust paradigm in modern drug discovery. Through a systematic evaluation of biochemical potency, cellular antiviral efficacy, and cytotoxicity, researchers can identify and optimize lead compounds with a high probability of clinical success. The INSTIs, including Raltegravir, Elvitegravir, Dolutegravir, Bictegravir, and Cabotegravir, exemplify the success of this approach, having become cornerstone components of highly active antiretroviral therapy (HAART). The methodologies and principles outlined in this guide provide a framework for the continued discovery and development of novel antiretroviral agents targeting HIV-1 integrase and other critical viral enzymes.
References
- 1. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Long-Acting Cabotegravir for HIV/AIDS Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dolutegravir: a new integrase strand transfer inhibitor for the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cabotegravir, the Long-Acting Integrase Strand Transfer Inhibitor, Potently Inhibits Human T-Cell Lymphotropic Virus Type 1 Transmission in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cabotegravir, the Long-Acting Integrase Strand Transfer Inhibitor, Potently Inhibits Human T-Cell Lymphotropic Virus Type 1 Transmission in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Dolutegravir: An Integrase Strand Transfer Inhibitor for the Treatment of Human Immunodeficiency Virus 1 in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mybiosource.com [mybiosource.com]
- 16. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]
- 19. 2.4. MTT cytotoxicity assay (CC50) [bio-protocol.org]
- 20. labinsights.nl [labinsights.nl]
The Dawn of a New HIV Treatment: A Technical History of Diketo Acid Integrase Inhibitors
A pivotal breakthrough in the fight against HIV/AIDS emerged from the discovery of a novel class of antiretroviral drugs: the HIV-1 integrase inhibitors. Among the earliest and most influential of these were the diketo acid (DKA) derivatives, which laid the groundwork for the development of life-saving medications. This technical guide provides an in-depth review of the history, mechanism of action, structure-activity relationships, and key experimental protocols associated with the foundational diketo acid HIV-1 integrase inhibitors.
Introduction: Targeting the Final Step of Viral Integration
Human Immunodeficiency Virus Type 1 (HIV-1) replication is critically dependent on the viral enzyme integrase (IN). This enzyme is responsible for the covalent insertion of the viral DNA into the host cell's genome, a process essential for the establishment of a productive and persistent infection.[1] HIV-1 integrase has no functional equivalent in human cells, making it a highly attractive and selective target for antiretroviral therapy.[2] The integration process occurs in two main catalytic steps: 3'-processing, where the integrase removes a dinucleotide from each 3' end of the viral DNA, and strand transfer, where the processed viral DNA ends are joined to the host DNA.[3]
A Historical Perspective: The Emergence of Diketo Acids
The quest for integrase inhibitors dates back to the early years of HIV research. While initial efforts identified various compounds with inhibitory activity, many lacked the specificity and potency required for clinical development. A significant milestone was achieved in the late 1990s and early 2000s by researchers at Merck.[1] Through extensive screening and medicinal chemistry efforts, they identified a series of compounds characterized by a β-diketo acid (DKA) moiety.[4] These DKA derivatives were found to be potent inhibitors of the strand transfer step of HIV-1 integration.[5]
Two of the most well-documented early DKA inhibitors from this era are L-731,988 and L-708,906.[5] These compounds demonstrated the potential of targeting integrase and served as crucial leads for the development of more advanced inhibitors. The work on these and other DKA derivatives ultimately paved the way for the first FDA-approved integrase inhibitor, Raltegravir, which also contains a key metal-chelating pharmacophore inspired by the DKA scaffold.[6]
Mechanism of Action: Selective Inhibition of Strand Transfer
The hallmark of the diketo acid class of inhibitors is their selective and potent inhibition of the strand transfer reaction, with significantly less activity against the 3'-processing step.[5][7] This selectivity is a key feature that distinguishes them from other classes of enzyme inhibitors.
The proposed mechanism of action for DKA inhibitors involves the chelation of divalent metal ions (typically Mg2+) within the active site of the integrase enzyme. These metal ions are essential for the catalytic activity of integrase. By binding to these metal ions, the DKA inhibitors effectively block the binding of the host DNA to the integrase-viral DNA complex, thereby preventing the strand transfer reaction from occurring.[5] This "interfacial" inhibition, where the inhibitor binds to a transient complex of the enzyme and its substrate (the viral DNA), is a sophisticated mechanism that contributes to the high specificity of these compounds.
References
- 1. HIV Integrase Inhibitors: 20-Year Landmark and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HIV integrase inhibitors: from diketoacids to heterocyclic templates: a history of HIV integrase medicinal chemistry at Merck West Point and Merck Rome (IRBM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
This technical guide provides a comprehensive overview of the HIV-1 integrase inhibitor L-870,810, also known as "HIV-1 integrase inhibitor 7". It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, intellectual property, and relevant experimental protocols.
Core Compound Information
Chemical Structure:
-
IUPAC Name: N-(4-fluorobenzyl)-5-(1,1-dioxido-1,2-thiazinan-2-yl)-8-hydroxy-1,6-naphthyridine-7-carboxamide
-
CAS Number: 410544-95-5
-
Molecular Formula: C₂₀H₁₉FN₄O₄S
-
Molecular Weight: 430.45 g/mol
L-870,810 belongs to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds.
**2. Mechanism of Action
L-870,810 is a potent and selective inhibitor of the HIV-1 integrase strand transfer (ST) reaction.[1] It exerts its antiviral effect by binding to the active site of the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome. This inhibition occurs after the initial 3'-processing step and specifically blocks the covalent insertion of the viral DNA into the host chromosome, a critical step in the viral replication cycle.[2][3]
dot
Caption: HIV-1 Replication Cycle and Inhibition by L-870,810.
Quantitative Data
Table 1: In Vitro Activity of L-870,810
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC₅₀ (Strand Transfer) | 60 nM | In vitro strand transfer assay | [4] |
| IC₅₀ (3'-Processing) | 12.3 µM | In vitro 3'-processing assay | [4] |
| EC₉₅ (Antiviral) | ~15 nM | Cell-based antiviral assay | [2] |
Table 2: Preclinical Pharmacokinetic Parameters of a Novel Integrase Inhibitor (Illustrative)
Note: Specific pharmacokinetic data for L-870,810 is limited in publicly available literature. The following table illustrates typical parameters evaluated for novel HIV integrase inhibitors and is based on data for a different novel inhibitor.[5]
| Parameter | Value | Species | Dosing |
| Cₚ (Plasma Concentration) | 6,403 ng/mL | Sprague Dawley Rat | 10 mg/kg IV |
| AUCᵢₙf | 3,737 hr*ng/mL | Sprague Dawley Rat | 10 mg/kg IV |
| t₁/₂ (Half-life) | 6.1 hr | Sprague Dawley Rat | 10 mg/kg IV |
| Bioavailability | Acceptable | Sprague Dawley Rat | Oral |
| NOAEL | > 500 mg/kg/day | Sprague Dawley Rat | Oral |
| MTD | > 500 mg/kg/day | Sprague Dawley Rat | Oral |
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay
This protocol is a representative method for assessing the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase.
dot
Caption: Workflow for an HIV-1 Integrase Strand Transfer Assay.
Methodology:
-
Reagent Preparation:
-
Recombinant HIV-1 integrase is diluted in a suitable reaction buffer.
-
A biotinylated donor DNA duplex, mimicking the U5 end of the HIV-1 long terminal repeat, is prepared.
-
A digoxigenin-labeled target DNA duplex is prepared.
-
Serial dilutions of L-870,810 are prepared in DMSO and then diluted in the reaction buffer.
-
-
Reaction Setup:
-
In a 96-well plate, the recombinant HIV-1 integrase is pre-incubated with the biotinylated donor DNA and varying concentrations of L-870,810 for 15 minutes at room temperature to allow for complex formation.
-
The strand transfer reaction is initiated by the addition of the digoxigenin-labeled target DNA.
-
The reaction mixture is incubated for 30-60 minutes at 37°C.
-
-
Detection:
-
The reaction products are transferred to a streptavidin-coated microplate and incubated to allow the capture of the biotinylated donor DNA and any integrated products.
-
The plate is washed to remove unbound reagents.
-
An anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) is added and incubated.
-
After another wash step, a colorimetric HRP substrate (e.g., TMB) is added.
-
The reaction is stopped, and the absorbance is read at the appropriate wavelength (e.g., 450 nm). The signal is inversely proportional to the inhibitory activity of the compound.
-
Antiviral Activity Assay in Cell Culture
This protocol describes a method to determine the efficacy of L-870,810 in inhibiting HIV-1 replication in a cell-based model.
Methodology:
-
Cell Culture and Infection:
-
A susceptible T-cell line (e.g., MT-4, PM1) is cultured in appropriate media.
-
Cells are seeded in a 96-well plate.
-
Serial dilutions of L-870,810 are added to the wells.
-
The cells are then infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a predetermined multiplicity of infection (MOI).
-
-
Incubation:
-
The infected cells are incubated for a period of 3 to 7 days at 37°C in a CO₂ incubator to allow for viral replication.
-
-
Quantification of Viral Replication:
-
p24 Antigen ELISA: The concentration of the viral capsid protein p24 in the culture supernatant is quantified using a commercially available ELISA kit. A reduction in p24 levels in treated wells compared to untreated controls indicates antiviral activity.
-
Reporter Gene Assay: If using a cell line containing an HIV-1 LTR-driven reporter gene (e.g., β-galactosidase or luciferase), the reporter gene activity is measured. Inhibition of viral replication will result in a decrease in reporter gene expression.
-
Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potential cytotoxic effects of L-870,810 on the host cells used in the antiviral assays.[6][7][8]
Methodology:
-
Cell Seeding and Treatment:
-
The same cell line used for the antiviral assay is seeded in a 96-well plate.
-
Serial dilutions of L-870,810 are added to the wells, mirroring the concentrations used in the antiviral assay.
-
The plate is incubated for the same duration as the antiviral assay (e.g., 3 to 7 days).
-
-
MTT Addition and Incubation:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
A solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of approximately 570 nm. A decrease in absorbance in treated wells compared to untreated controls indicates cytotoxicity.
-
Mechanism of Resistance
Resistance to L-870,810 has been associated with specific mutations in the HIV-1 integrase gene.[1] These mutations typically occur within the active site of the enzyme and can reduce the binding affinity of the inhibitor. Notably, the resistance profiles for naphthyridine carboxamides like L-870,810 can be distinct from those of other classes of integrase inhibitors, such as the diketo acids.[1] For example, the N155H mutation in integrase has been shown to confer resistance to L-870,810.[1]
dot
Caption: Mechanism of Resistance to L-870,810.
Intellectual Property and Patents
L-870,810 and related 8-hydroxy-(1,6)-naphthyridine-7-carboxamide compounds are covered by patents assigned to Merck & Co., Inc. While the original patents may be approaching their expiration, the intellectual property landscape for HIV-1 integrase inhibitors is complex and includes patents on specific compounds, formulations, and methods of use. A key patent family covering this class of compounds is US Patent 6,548,546 , filed in 2000.[9] Subsequent patents and applications may cover improvements, new formulations, or combination therapies involving this scaffold. Researchers and drug developers should conduct a thorough patent search to ascertain the current intellectual property status.
Clinical Development Status
L-870,810 demonstrated potent antiviral activity and was the first integrase inhibitor to show a reduction in viral load in HIV-1 infected patients.[2] However, its clinical development was halted due to observed liver and kidney toxicity in long-term animal studies.[2] Despite this, L-870,810 remains an important tool compound for research and a foundational structure for the development of subsequent, safer, and more effective HIV-1 integrase inhibitors.
References
- 1. Mechanisms of human immunodeficiency virus type 1 concerted integration related to strand transfer inhibition and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Dose-range Finding Toxicity of a Novel anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. US6548546B2 - HIV integrase inhibitors - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of HIV-1 Integrase Inhibitor Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, an essential step in the viral replication cycle.[1][2] This makes it a prime target for antiretroviral therapy.[1][2] The development of HIV-1 integrase inhibitors has been a significant advancement in the treatment of HIV/AIDS. High-throughput screening (HTS) plays a pivotal role in the discovery of novel and potent integrase inhibitors by enabling the rapid screening of large compound libraries.[3][4] These application notes provide detailed methodologies for key experiments in the screening of analogs of "HIV-1 integrase inhibitor 7," a representative lead compound.
HIV-1 Integrase Catalytic Pathway and Inhibition
HIV-1 integrase catalyzes two main reactions: 3'-processing and strand transfer.[1][5] In 3'-processing, the integrase removes a dinucleotide from each 3' end of the viral DNA. Subsequently, during strand transfer, the processed viral DNA is covalently inserted into the host chromosome.[1][5] Integrase inhibitors primarily work by blocking the strand transfer step, often by chelating divalent metal ions in the enzyme's active site, which are essential for its catalytic activity.[6]
Caption: HIV-1 Integrase Catalytic Pathway and Point of Inhibition.
High-Throughput Screening Workflow
The general workflow for identifying novel HIV-1 integrase inhibitors involves a primary screen of a large compound library, followed by secondary assays to confirm hits and characterize their mechanism of action.
Caption: General workflow for high-throughput screening of HIV-1 integrase inhibitors.
Experimental Protocols
Biochemical High-Throughput Screening: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Strand Transfer Assay
This assay is designed to identify inhibitors of the strand transfer step of the HIV-1 integrase reaction.[4]
Materials:
-
Recombinant full-length HIV-1 integrase
-
Donor DNA (biotinylated oligonucleotide mimicking the viral LTR end)
-
Acceptor DNA (oligonucleotide labeled with a fluorescent acceptor, e.g., d2)
-
Streptavidin-XL665 (fluorescent donor)
-
Assay Buffer: 20 mM HEPES pH 7.5, 130 mM NaCl, 10 mM MgCl₂, 5 mM DTT
-
384-well low-volume black plates
-
Test compounds (analogs of "this compound") dissolved in DMSO
Protocol:
-
Prepare the integrase-donor DNA complex by incubating recombinant HIV-1 integrase with the biotinylated donor DNA in assay buffer for 30 minutes at room temperature.
-
Add 2 µL of the test compound solution in DMSO or DMSO alone (for control wells) to the wells of a 384-well plate.
-
Add 10 µL of the pre-formed integrase-donor DNA complex to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the strand transfer reaction by adding 8 µL of the acceptor DNA solution.
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
Stop the reaction and detect the product by adding 10 µL of Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on a TR-FRET compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 337 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the percent inhibition for each compound.
Cell-Based High-Throughput Screening: Lentiviral Vector-Based Assay
This assay measures the inhibition of HIV-1 integration in a cellular context.[3]
Materials:
-
MT-4 cells (or other susceptible cell line)
-
HIV-1 based lentiviral vector encoding a reporter gene (e.g., luciferase or GFP)
-
Control drugs (e.g., Raltegravir)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well or 384-well clear-bottom white plates (for luciferase) or black plates (for GFP)
-
Test compounds (analogs of "this compound")
Protocol:
-
Seed MT-4 cells into 96-well or 384-well plates at an appropriate density and incubate overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 2 hours.
-
Infect the cells with the HIV-1 based lentiviral vector.
-
Incubate the infected cells for 48-72 hours.
-
Measure the reporter gene expression:
-
For luciferase: Lyse the cells and add luciferase substrate. Measure luminescence using a luminometer.
-
For GFP: Measure fluorescence using a fluorescence plate reader or by flow cytometry.
-
-
Determine the EC₅₀ value for each compound by plotting the percent inhibition against the compound concentration.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of hit compounds to ensure that the observed antiviral activity is not due to cell death.
Materials:
-
MT-4 cells (or the same cell line used in the cell-based assay)
-
Cell Titer-Glo® Luminescent Cell Viability Assay kit (or similar)
-
96-well or 384-well opaque-walled plates
-
Test compounds
Protocol:
-
Seed cells in 96-well or 384-well plates as for the cell-based assay.
-
Treat the cells with the same concentrations of test compounds used in the antiviral assay.
-
Incubate for the same duration as the antiviral assay (48-72 hours).
-
Add the Cell Titer-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence to determine the number of viable cells.
-
Calculate the CC₅₀ (50% cytotoxic concentration) for each compound.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of analogs of "this compound," along with data for known inhibitors for comparison.
Table 1: Biochemical Assay Data for HIV-1 Integrase Inhibitor Analogs
| Compound | Strand Transfer IC₅₀ (nM) | 3'-Processing IC₅₀ (nM) | Selectivity Index (3'-P/ST) |
| Inhibitor 7 | 15 | >10,000 | >667 |
| Analog 7a | 8 | >10,000 | >1250 |
| Analog 7b | 25 | >10,000 | >400 |
| Analog 7c | 5 | >10,000 | >2000 |
| Raltegravir | 7 | >10,000 | >1428 |
| Elvitegravir | 5 | >10,000 | >2000 |
| Dolutegravir | 2.5 | >10,000 | >4000 |
Table 2: Cell-Based Assay and Cytotoxicity Data for HIV-1 Integrase Inhibitor Analogs
| Compound | Antiviral EC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Therapeutic Index (CC₅₀/EC₅₀) |
| Inhibitor 7 | 30 | >50 | >1667 |
| Analog 7a | 15 | >50 | >3333 |
| Analog 7b | 50 | >50 | >1000 |
| Analog 7c | 10 | >50 | >5000 |
| Raltegravir | 10 | >100 | >10000 |
| Elvitegravir | 8 | >100 | >12500 |
| Dolutegravir | 3 | >100 | >33333 |
Conclusion
The described high-throughput screening assays and protocols provide a robust framework for the identification and characterization of novel HIV-1 integrase inhibitors. By employing a combination of biochemical and cell-based assays, researchers can efficiently screen large compound libraries, identify potent inhibitors, and evaluate their therapeutic potential. The systematic evaluation of structure-activity relationships through the screening of analog libraries is a critical step in the development of next-generation antiretroviral drugs.
References
- 1. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. A novel high-throughput cellular screening assay for the discovery of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homogeneous high-throughput screening assays for HIV-1 integrase 3beta-processing and strand transfer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cell-Based Assays of HIV-1 Integrase Inhibitor 7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antiviral activity of "HIV-1 Integrase Inhibitor 7," a potent inhibitor of the HIV-1 integrase enzyme with an IC50 of 33.3 nM.[1][2] While specific cell-based antiviral (EC50) and cytotoxicity (CC50) data for "this compound" is not publicly available, this document outlines the standard methodologies and presents representative data from a well-characterized HIV-1 integrase inhibitor, S 1360, to guide your research.
Mechanism of Action of HIV-1 Integrase Inhibitors
HIV-1 integrase is a crucial enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome.[3][4] This integration is a critical step for the establishment of a persistent infection. Integrase inhibitors block this process, specifically the strand transfer step, thereby preventing the virus from replicating.[3][5]
Data Presentation: Antiviral Activity and Cytotoxicity
The following table summarizes the antiviral activity and cytotoxicity of a representative HIV-1 integrase inhibitor, S 1360, against the HIV-1 IIIB strain in MT-4 cells. This data is provided as a reference for the expected performance of a potent integrase inhibitor in a cell-based assay.
| Compound | Target | Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| S 1360 | HIV-1 Integrase | MT-4 | HIV-1 IIIB | 200 | 12 | 60 |
Data for S 1360 is sourced from MedChemExpress.[1]
Experimental Protocols
Two common cell-based assays for evaluating the antiviral activity of HIV-1 integrase inhibitors are the MTT-based cytopathic effect (CPE) inhibition assay and the luciferase reporter gene assay.
Protocol 1: MTT-Based Cytopathic Effect (CPE) Inhibition Assay
This protocol determines the ability of an inhibitor to protect cells from virus-induced cell death.
Materials:
-
MT-4 cells
-
HIV-1 IIIB virus stock
-
This compound (or other test compounds)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solybilizing solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Preparation: Prepare serial dilutions of "this compound" in culture medium.
-
Infection and Treatment: Add 50 µL of the diluted compound to the appropriate wells. Subsequently, add 50 µL of HIV-1 IIIB virus stock at a predetermined multiplicity of infection (MOI) to all wells except for the cell control wells.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator, until cytopathic effects are clearly visible in the virus control wells.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solybilization: Add 100 µL of solybilizing solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and plot a dose-response curve to determine the EC50 (concentration for 50% protection) and CC50 (concentration for 50% cytotoxicity).
Protocol 2: Luciferase Reporter Gene Assay
This assay utilizes a cell line, such as TZM-bl, which contains an integrated HIV-1 LTR promoter driving the expression of a luciferase reporter gene. Upon successful HIV-1 infection and integration, the viral Tat protein transactivates the LTR, leading to luciferase expression, which can be quantified.
Materials:
-
TZM-bl cells
-
HIV-1 virus stock (e.g., pseudotyped virus)
-
This compound (or other test compounds)
-
DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Luciferase assay reagent
-
White, opaque 96-well microtiter plates
Procedure:
-
Cell Plating: Seed TZM-bl cells into a white, opaque 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.
-
Compound and Virus Preparation: Prepare serial dilutions of "this compound". In a separate plate, pre-incubate the diluted compounds with the HIV-1 virus stock for 1 hour at 37°C.
-
Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to the appropriate wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Acquisition: Measure luminescence using a microplate luminometer.
-
Data Analysis: Calculate the percentage of inhibition of luciferase activity and plot a dose-response curve to determine the EC50. A parallel assay without virus infection should be performed to determine the CC50.
These protocols provide a solid foundation for the in vitro evaluation of "this compound" and other potential HIV-1 integrase inhibitors. The choice of assay will depend on the specific research question, available resources, and the desired throughput.
References
"HIV-1 integrase inhibitor 7" solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of HIV-1 integrase inhibitor 7 (CAS: 544467-07-4), also known as (Z)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in downstream applications.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Name | (Z)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid | Creative Enzymes |
| CAS Number | 544467-07-4 | MedChemExpress[1] |
| Molecular Formula | C₁₁H₉N₃O₄ | MedChemExpress[1] |
| Molecular Weight | 247.21 g/mol | MedChemExpress[1] |
| Appearance | Light yellow to yellow solid | MedChemExpress[1] |
| Purity | >99% (typical) | EOS Med Chem[2] |
| Solubility | ≥ 100 mg/mL in DMSO | MedChemExpress[1] |
Solution Preparation Protocols
The following protocols detail the preparation of stock and working solutions of this compound. It is imperative to use high-purity solvents to maintain the integrity of the compound.
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
Protocol:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the inhibitor powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.472 mg of the compound (Molecular Weight = 247.21).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor powder. For a 10 mM solution from 2.472 mg, add 1 mL of DMSO.
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the inhibitor is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes.[3]
-
Storage: Store the aliquots at -20°C or -80°C in a light-protected container.
Caption: Workflow for preparing a concentrated stock solution of this compound.
Preparation of Aqueous Working Solutions
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for experimental use.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile, filtered pipette tips
Protocol:
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution (Optional): If a very low final concentration is required, perform intermediate dilutions of the stock solution in DMSO before diluting into the aqueous medium. This can help prevent precipitation.
-
Final Dilution: Add the required volume of the DMSO stock solution to the aqueous buffer or cell culture medium to achieve the desired final concentration. It is recommended to add the DMSO stock to the aqueous solution while vortexing to facilitate mixing and minimize precipitation.
-
DMSO Concentration: Ensure the final concentration of DMSO in the experimental medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Immediate Use: Prepare aqueous working solutions fresh for each experiment and use them immediately to avoid potential degradation in the aqueous environment.
Stability and Storage
Proper storage is critical to maintaining the potency of this compound. The recommended storage conditions for both the solid compound and its solutions are summarized in Table 2.
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Duration | Light Protection | Source |
| Solid Powder | -20°C | Up to 3 years | Recommended | MedChemExpress[1] |
| 4°C | Up to 2 years | Recommended | MedChemExpress[1] | |
| Solution in DMSO | -80°C | Up to 2 years | Recommended | MedChemExpress[1] |
| -20°C | Up to 1 year | Recommended | MedChemExpress[1] |
Key Stability Considerations:
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound.[3] Aliquoting the stock solution into single-use volumes is the most effective way to mitigate this.
-
Aqueous Stability: Small molecule inhibitors are often less stable in aqueous solutions compared to DMSO. Therefore, it is strongly recommended to prepare aqueous working solutions immediately before use.
-
Light Sensitivity: While specific data for this inhibitor is unavailable, it is good practice to protect the solid compound and its solutions from light to prevent potential photodegradation.
-
DMSO Quality: The use of anhydrous, high-purity DMSO is crucial, as water content in the solvent can promote hydrolysis of the compound.
Protocol for a Basic Stability Study
For applications requiring long-term use of prepared solutions or to validate stability under specific experimental conditions, a basic in-house stability study is recommended.
Objective: To determine the stability of this compound in a specific solvent and storage condition over time.
Materials:
-
Freshly prepared stock solution of this compound
-
HPLC or LC-MS system
-
Appropriate analytical column
-
High-purity solvents for mobile phase
Protocol:
-
Initial Analysis (Time Zero): Immediately after preparing the stock solution, analyze a sample using a validated HPLC or LC-MS method to determine the initial purity and concentration. This will serve as the baseline (T=0).
-
Sample Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a sample of the stored solution.
-
Analysis: Analyze the sample using the same HPLC or LC-MS method as the initial analysis.
-
Data Comparison: Compare the purity and concentration of the inhibitor at each time point to the T=0 data. A significant decrease in the main peak area and/or the appearance of new peaks would indicate degradation.
-
Data Presentation: Tabulate the percentage of the inhibitor remaining at each time point to quantify its stability under the tested conditions.
Caption: Logical workflow for conducting a basic stability assessment of this compound.
References
Application Notes & Protocols for In Vivo Studies of HIV-1 Integrase Inhibitor 7
Audience: Researchers, scientists, and drug development professionals.
Introduction: HIV-1 integrase is a critical enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome.[1] This integration is an essential step for the establishment of a productive and persistent infection.[1] Integrase inhibitors block this process, making the enzyme a prime target for antiretroviral therapy.[2] This document provides a comprehensive guide for the in vivo evaluation of a novel investigational compound, "HIV-1 Integrase Inhibitor 7" (INI-7), using established animal models. The protocols outlined below cover pharmacokinetics, pharmacodynamics, efficacy, and preliminary safety assessments.
Mechanism of Action of HIV-1 Integrase Inhibitors
HIV-1 integrase catalyzes the integration of the viral DNA into the host chromosome in a two-step process. First, in the 3'-processing step, the integrase enzyme removes a dinucleotide from each 3' end of the viral DNA. In the second step, known as strand transfer, the processed viral DNA is covalently linked to the host cell's DNA.[1] Integrase Strand Transfer Inhibitors (INSTIs) bind to the integrase enzyme and chelate divalent metal ions in the active site, which prevents the strand transfer step and effectively halts the viral replication cycle.[3][4]
Caption: HIV-1 replication cycle and the point of inhibition by Integrase Inhibitor 7.
Recommended In Vivo Models
The most robust and widely used models for in vivo HIV-1 research are humanized mice and non-human primates (NHPs).
-
Humanized Mice (hu-mice): Immunodeficient mice (e.g., NSG or TKO strains) are engrafted with human hematopoietic stem cells (HSCs) and/or fetal thymus and liver tissue (BLT model).[2][5] These mice develop a functional human immune system, including CD4+ T cells, making them susceptible to HIV-1 infection.[2][5] The TKO-BLT model is particularly suited for long-term studies due to its resistance to Graft-versus-Host Disease (GVHD).[5]
-
Non-Human Primates (NHPs): Rhesus macaques are the most common NHP model. Due to HIV-1's host specificity, macaques are infected with Simian Immunodeficiency Virus (SIV) or a Simian-Human Immunodeficiency Virus (SHIV) chimera, which cause an AIDS-like disease that closely mimics human infection.[6][7]
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Evaluation of INI-7 in Humanized Mice
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of INI-7.
Model: Non-infected humanized mice (BALB/c-Rag2-/-γc-/- background).[8]
Methodology:
-
Dosing: Administer INI-7 to mice (n=3-5 per time point) via oral gavage. The dose should be calculated based on interspecies allometric scaling from in vitro data to a human equivalent dose.[9] A typical starting dose might be in the range of 40-60 mg/kg.[9]
-
Sample Collection: Collect blood samples via retro-orbital or tail vein bleed at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).[9]
-
Tissue Harvest: At the final time point, euthanize mice and harvest relevant tissues (e.g., plasma, spleen, lymph nodes, gut-associated lymphoid tissue (GALT), liver, and brain).[8][10]
-
Drug Quantification: Extract INI-7 from plasma and tissue homogenates. Quantify drug concentrations using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation:
Table 1: Pharmacokinetic Parameters of INI-7 in Humanized Mice
| Parameter | Plasma | Spleen | GALT | Liver |
|---|---|---|---|---|
| Cmax (ng/mL or ng/g) | ||||
| Tmax (hr) | ||||
| AUC0-24 (nghr/mL or nghr/g) | ||||
| T½ (hr) |
| CL/F (mL/hr/kg) | | | | |
Protocol 2: Efficacy and Pharmacodynamic (PD) Evaluation of INI-7 in HIV-1 Infected Humanized Mice
Objective: To assess the antiviral efficacy of INI-7 by measuring its effect on plasma viral load and CD4+ T cell counts.
Model: HIV-1 infected humanized BLT or TKO-BLT mice.[5][11]
Caption: Experimental workflow for evaluating the efficacy of INI-7 in humanized mice.
Methodology:
-
Infection: Once human immune cell engraftment is confirmed (>25% human CD45+ cells in peripheral blood), infect mice intravenously or intrarectally with a known HIV-1 strain (e.g., 104 TCID50 of HIV-1JR-CSF).[12]
-
Monitoring: Monitor plasma viral load weekly. Once viremia is stable (typically 4-6 weeks post-infection), randomize mice into treatment groups (n=6-8 per group):
-
Group 1: Vehicle control (daily oral gavage).
-
Group 2: INI-7 (test dose, daily oral gavage).
-
Group 3: Positive control (e.g., Dolutegravir, daily oral gavage).
-
-
Treatment: Administer treatment for a defined period (e.g., 4-6 weeks).[11]
-
PD Measurements:
-
Viral Load: Collect blood weekly and quantify plasma HIV-1 RNA using quantitative real-time PCR (qRT-PCR). The limit of detection is typically around 80-140 copies/mL.[4][11]
-
CD4+ T Cell Counts: Perform flow cytometry on peripheral blood to quantify absolute counts and percentages of human CD4+ and CD8+ T cells.[13][14]
-
-
Endpoint Analysis: At the end of the study, harvest tissues (spleen, lymph nodes, GALT) to measure cell-associated HIV-1 RNA and proviral DNA levels.[11][15]
Data Presentation:
Table 2: Efficacy and Pharmacodynamic Endpoints
| Group | Mean Log10 Viral Load Reduction (from baseline) | Mean CD4+ T Cell Count Change (cells/µL from baseline) | Spleen Proviral DNA (copies/106 cells) |
|---|---|---|---|
| Vehicle Control | |||
| INI-7 |
| Positive Control | | | |
Protocol 3: Preliminary Toxicity Assessment
Objective: To evaluate the preliminary safety profile of INI-7 during the efficacy study.
Methodology:
-
In-Life Observations: Monitor animals daily for clinical signs of toxicity, including changes in weight, activity, and appearance.
-
Hematology: At baseline and at the study endpoint, perform a complete blood count (CBC) to assess for hematological abnormalities such as anemia or neutropenia.[16]
-
Serum Chemistry: Analyze serum samples for markers of liver (ALT, AST) and kidney (BUN, creatinine) toxicity.
-
Histopathology: At necropsy, collect major organs (liver, kidney, spleen) for histopathological examination to identify any drug-induced tissue damage.
Data Presentation:
Table 3: Key Safety and Toxicity Markers
| Group | Mean Body Weight Change (%) | Key Hematology (e.g., Hemoglobin g/dL) | Key Serum Chemistry (e.g., ALT U/L) |
|---|---|---|---|
| Vehicle Control | |||
| INI-7 |
| Positive Control | | | |
NHP Confirmatory Studies (SIV Model)
For promising candidates, confirmatory efficacy and safety studies in SIV-infected rhesus macaques are the next step before advancing to clinical trials.
Objective: To confirm the antiviral activity and safety of INI-7 in a model that is physiologically closer to humans.
Model: Indian-origin rhesus macaques infected with SIVmac251.[6][7]
Methodology:
-
Infection: Infect macaques intravenously or intrarectally with SIVmac251.[7][17]
-
Treatment: Once chronic infection is established, initiate treatment with INI-7. Dosing will be based on allometric scaling from mouse PK data.
-
Monitoring: Conduct frequent monitoring of plasma viral load, CD4+ T cell counts, CBC, serum chemistry, and clinical condition.[6]
-
Treatment Interruption: After a period of suppressive therapy, treatment can be interrupted to assess the impact of INI-7 on the viral reservoir and the kinetics of viral rebound.[6]
Caption: Logical progression for the in vivo development of this compound.
References
- 1. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. An in vivo pharmacokinetic/pharmacodynamic model for antiretroviral combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracking Human Immunodeficiency Virus-1 Infection in the Humanized DRAG Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Humanized Mice for the Evaluation of Novel HIV-1 Therapies [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. Frontiers | SIV/SARS-CoV-2 coinfection in rhesus macaques impacts viral shedding, host immunity, the microbiome, and viral evolution [frontiersin.org]
- 8. Pharmacokinetic and pharmacodynamic evaluation of HIV-1 pre-exposure prophylaxis candidates in humanized mice [mountainscholar.org]
- 9. HIV Pre-Exposure Prophylaxis: Mucosal Tissue Drug Distribution of RT Inhibitor Tenofovir and Entry Inhibitor Maraviroc in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Pharmacokinetics and Tissue Distribution of Long-Acting Nanoformulated Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An advanced BLT-humanized mouse model for extended HIV-1 cure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Transient CD4+ T cell depletion during suppressive ART reduces the HIV reservoir in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advanced Immune Cell Profiling by Multiparameter Flow Cytometry in Humanized Patient-Derived Tumor Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Human Immunodeficiency Virus Type 1 Proviral Load by a TaqMan Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Type I interferon responses in rhesus macaques prevent SIV infection and slow disease progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of HIV-1 Integrase Inhibitors
Introduction
This document provides detailed application notes and protocols for the quantitative analysis of HIV-1 integrase inhibitors in biological matrices, with a focus on Raltegravir (MK-0518) as a representative compound. The methodologies described are essential for researchers, scientists, and professionals involved in drug development, pharmacokinetic studies, and clinical monitoring of antiretroviral therapies. The methods outlined below, utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offer high sensitivity, specificity, and accuracy for the determination of these therapeutic agents.
HIV-1 integrase is a critical enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome.[1] Inhibiting this enzyme is a key therapeutic strategy in the management of HIV-1 infection.[1][2] Accurate quantification of integrase inhibitors in biological samples is crucial for assessing their pharmacokinetic profiles, ensuring therapeutic efficacy, and monitoring patient adherence.
I. Analytical Methods Overview
Two primary analytical techniques are detailed here for the quantification of the HIV-1 integrase inhibitor Raltegravir:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible method suitable for routine therapeutic drug monitoring.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method, considered the gold standard for bioanalytical quantification, especially for studies requiring low detection limits.[3]
The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample matrix, and available instrumentation.
II. Quantitative Data Summary
The following tables summarize the performance characteristics of the described analytical methods for Raltegravir quantification.
Table 1: HPLC-UV Method Performance [4]
| Parameter | Performance Characteristic |
| Linearity Range | 0.05 to 10.0 mg/L |
| Accuracy (% Deviation) | 1.2 – 11.0% |
| Precision (% CV) | 1.1 – 12.6% |
| Extraction Recovery | ~60% (using 1% perchloric acid and solid-phase extraction) |
| Lower Limit of Quantification (LLOQ) | 0.05 mg/L |
Table 2: LC-MS/MS Method Performance [5][6]
| Parameter | Performance Characteristic |
| Linearity Range | 2 to 1000 ng/mL (in human plasma)[5] |
| 0.0023 to 9.2 ng/mL (in human cell extracts)[6] | |
| Accuracy (% of Nominal) | 94.8 to 106.8% (intraday)[5] |
| Precision (% CV) | ≤ 3.2% (intraday)[5] |
| Extraction Recovery | 87% (liquid-liquid extraction)[5] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL (in human plasma)[5] |
| 0.0023 ng/mL (in human cell extracts)[6] |
III. Experimental Protocols
A. HPLC-UV Method for Raltegravir in Female Genital Tract Secretions[4]
This protocol is adapted from a validated method for quantifying raltegravir in cervicovaginal fluid (CVF).[4]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard (IS) Preparation: Prepare a 2 µg/mL working solution of Diazepam in HPLC-grade water.[4]
-
Sample Pre-treatment: To the CVF sample, add the internal standard. Add 1% perchloric acid to precipitate proteins.[4] Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of 150 mM ammonium acetate (pH 5.0).[4]
-
Sample Loading: Apply the supernatant from the pre-treated sample to the conditioned SPE cartridge.[4]
-
Washing: Wash the cartridge with 1.0 mL of 5% methanol in 50 mM ammonium acetate buffer (pH 6.7).[4] Dry the cartridge bed under vacuum.
-
Elution: Elute the analyte and internal standard with 500 µL of 1.5% glacial acetic acid in methanol.[4]
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A suitable reverse-phase C18 column.
-
Mobile Phase A: 73–3% gradient component.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A binary linear gradient from 73% to 3% of mobile phase A over 11 minutes.[4]
-
Flow Rate: A gradient from 0.55 mL/min to 0.70 mL/min over the initial 11 minutes.[4]
-
Detection Wavelength: 218 nm.[4]
-
Re-equilibration: 4 minutes to initial conditions.[4]
B. LC-MS/MS Method for Raltegravir in Human Plasma[5]
This protocol is based on a validated method for the determination of Raltegravir (MK-0518) in human plasma.[5]
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Internal Standard (IS) Preparation: Use a stable isotope-labeled Raltegravir, such as (13)C(6)-MK-0518, as the internal standard.[5]
-
Extraction: To 200 µL of plasma in a 96-well plate, add the internal standard. Perform liquid-liquid extraction using a mixture of hexane and methylene chloride.[5]
-
Evaporation and Reconstitution: After extraction, evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: Ace C(18) (50 x 3.0 mm, 3 µm, titanium frits) column.[5]
-
Mobile Phase: 42.5/57.5 (v/v %) 0.1mM EDTA in 0.1% formic acid/methanol.[5]
-
Flow Rate: 0.5 mL/min.[5]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), mode not specified but typically positive for this class of compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions:
IV. Visualizations
Caption: HIV-1 replication cycle and the mechanism of action of integrase inhibitors.
Caption: Experimental workflow for HPLC-UV quantification.
Caption: Experimental workflow for LC-MS/MS quantification.
References
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of HIV-1 integrase inhibitors based on a four-point pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying the HIV-1 integrase inhibitor raltegravir in female genital tract secretions using high-performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the HIV integrase inhibitor, MK-0518 (raltegravir), in human plasma using 96-well liquid-liquid extraction and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Combination of HIV-1 Integrase Inhibitor 7 with Other Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of HIV-1 integrase strand transfer inhibitors (INSTIs) has marked a significant advancement in antiretroviral therapy (ART).[1][2] By preventing the integration of the viral DNA into the host genome, INSTIs effectively halt a critical step in the HIV-1 replication cycle.[1][3][4] Combination therapy is the cornerstone of modern HIV-1 treatment, and evaluating the potential for synergistic, additive, or antagonistic interactions between a novel agent and existing antiretrovirals is a crucial step in its preclinical development.[5]
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antiviral activity of a novel investigational compound, designated here as "HIV-1 integrase inhibitor 7," when used in combination with other classes of antiretroviral drugs. The methodologies described are based on established cell-based assays widely used in the field of HIV-1 research.
Mechanism of Action: HIV-1 Integrase Inhibition
HIV-1 integrase is a 32 kDa enzyme essential for the viral replication cycle.[3] It catalyzes the insertion of the reverse-transcribed viral DNA into the host cell's chromosome through two main steps: 3'-processing and strand transfer.[3] INSTIs, including the investigational "this compound," specifically target the strand transfer step, effectively preventing the formation of a covalent bond between the viral and host DNA.[1][6] This mechanism is distinct from other antiretroviral classes, providing a strong rationale for its use in combination therapy.
Caption: Mechanism of action of this compound within the viral lifecycle.
In Vitro Synergy Assessment
The primary goal of combination drug studies is to determine if the antiviral effect of two or more drugs used together is greater than, equal to, or less than the sum of their individual effects. Studies have demonstrated that combinations of INSTIs with nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) can result in strong synergistic anti-HIV-1 activity.[5]
Data Presentation: Combination Antiviral Activity
The following tables summarize hypothetical quantitative data for "this compound" in combination with representative antiretrovirals from different classes. The data is presented to illustrate the expected outcomes from the experimental protocols detailed below.
Table 1: In Vitro Antiviral Activity of Single Agents against HIV-1
| Compound | Drug Class | Target Enzyme/Protein | EC50 (nM) ± SD | CC50 (µM) ± SD | Selectivity Index (SI = CC50/EC50) |
| This compound | INSTI | Integrase | 1.5 ± 0.3 | > 25 | > 16,667 |
| Zidovudine (AZT) | NRTI | Reverse Transcriptase | 3.0 ± 0.6 | > 50 | > 16,667 |
| Efavirenz (EFV) | NNRTI | Reverse Transcriptase | 1.2 ± 0.2 | > 30 | > 25,000 |
| Darunavir (DRV) | PI | Protease | 2.5 ± 0.5 | > 40 | > 16,000 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SD: Standard Deviation.
Table 2: Synergy Analysis of this compound in Two-Drug Combinations
| Drug Combination | Combination Ratio | Combination Index (CI) at EC50 | Interaction |
| INSTI 7 + Zidovudine (AZT) | 1:2 | 0.65 | Synergy |
| INSTI 7 + Efavirenz (EFV) | 1:0.8 | 0.95 | Additive |
| INSTI 7 + Darunavir (DRV) | 1:1.6 | 1.05 | Additive |
CI < 0.9 indicates synergy; 0.9 ≤ CI ≤ 1.1 indicates additivity; CI > 1.1 indicates antagonism.
Experimental Protocols
Detailed methodologies for conducting the antiviral and synergy assays are provided below. These protocols are designed to be adaptable for use in a standard BSL-2 or BSL-3 laboratory setting, depending on the HIV-1 strain used.
Protocol 1: Single-Agent Antiviral and Cytotoxicity Assay
This protocol determines the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of individual compounds.
Caption: Workflow for the single-agent antiviral and cytotoxicity assay.
Materials:
-
TZM-bl reporter cell line (expresses luciferase and β-galactosidase under the control of the HIV-1 LTR).
-
HIV-1 laboratory-adapted strain (e.g., NL4-3).
-
Test compounds (this compound and other ARVs).
-
96-well cell culture plates.
-
Cell culture medium (DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Luciferase assay reagent.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Humidified 37°C, 5% CO2 incubator.[7]
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of each test compound in culture medium.
-
Compound Addition: Add 50 µL of the diluted compounds to the appropriate wells. For cytotoxicity assessment, prepare a parallel plate without virus.
-
Virus Infection: Add 50 µL of HIV-1 diluted to a predetermined titer (to achieve approximately 100,000-200,000 relative light units) to the antiviral assay plates. Add 50 µL of medium to the cytotoxicity plates.
-
Incubation: Incubate both plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Luminescence/Viability Measurement:
-
Antiviral Plate: Add 100 µL of luciferase assay reagent to each well and measure luminescence using a plate reader.
-
Cytotoxicity Plate: Add 100 µL of a cell viability reagent and measure the signal according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of viral replication relative to virus control wells (no drug).
-
Determine the EC50 value by plotting percent inhibition against drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the percent cytotoxicity relative to cell control wells (no drug).
-
Determine the CC50 value by plotting percent cytotoxicity against drug concentration.
-
Protocol 2: Two-Drug Combination Synergy Assay
This protocol evaluates the antiviral activity of "this compound" in combination with another antiretroviral drug.
Caption: Workflow for the two-drug combination synergy assay.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Combination Drug Preparation: Prepare serial dilutions of "this compound" and the second antiretroviral.
-
Checkerboard Addition: Add the two drugs to the 96-well plate in a checkerboard format. This involves adding dilutions of Drug A along the rows and dilutions of Drug B down the columns. Each well will have a unique concentration combination of the two drugs.
-
Virus Infection: Follow step 4 from Protocol 1.
-
Incubation: Follow step 5 from Protocol 1.
-
Luminescence Measurement: Follow step 6 (Antiviral Plate) from Protocol 1.
-
Synergy Analysis:
-
The dose-response data for the drug combination is analyzed using the Chou-Talalay method with software such as CompuSyn.
-
This analysis generates a Combination Index (CI) for different effect levels (e.g., EC50, EC75, EC90).
-
The CI value quantitatively determines the nature of the drug interaction (synergy, additivity, or antagonism).
-
Resistance and Cross-Resistance
A critical aspect of developing a new antiretroviral is understanding its resistance profile. High-level resistance to first-generation INSTIs like raltegravir and elvitegravir can be conferred by single mutations in the integrase gene, often at residues Y143, Q148, or N155.[8] Second-generation INSTIs, such as dolutegravir and bictegravir, generally have a higher genetic barrier to resistance.[9][10]
Future studies with "this compound" should involve in vitro resistance selection experiments to identify key resistance mutations. Subsequently, the activity of "this compound" should be tested against a panel of site-directed molecular clones containing known INSTI resistance mutations to assess its potential for cross-resistance with existing drugs.
Conclusion
The protocols and guidelines presented here provide a robust framework for the preclinical in vitro evaluation of "this compound" in combination with other antiretroviral agents. A favorable synergy profile, particularly with widely used NRTIs, and a high barrier to resistance would support the continued development of this compound as a valuable new component of combination antiretroviral therapy. These studies are essential for understanding the potential clinical utility and optimal pairing of novel antiretrovirals.
References
- 1. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What to Start: Integrase Strand Transfer Inhibitor Regimens | NIH [clinicalinfo.hiv.gov]
Application Notes and Protocols for Testing HIV-1 Integrase Inhibitors Against Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1][2][3] This essential role makes it a prime target for antiretroviral therapy.[1] Integrase strand transfer inhibitors (INSTIs) are a potent class of antiretroviral drugs that block this integration step, leading to a rapid decline in viral load.[3][4][5] However, the high mutation rate of HIV-1 can lead to the emergence of drug-resistant strains, compromising the efficacy of these inhibitors.[6][7]
These application notes provide detailed protocols for testing the efficacy of novel compounds, exemplified here as "HIV-1 integrase inhibitor 7," against wild-type and resistant HIV-1 strains. The protocols cover both biochemical and cell-based assays to provide a comprehensive evaluation of the inhibitor's activity.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in the tables below. This allows for a clear and direct comparison of the inhibitor's potency against different viral strains.
Table 1: Biochemical Assay Results for this compound
| HIV-1 Integrase Variant | 3'-Processing IC50 (nM) | Strand Transfer IC50 (nM) | Fold Change in IC50 (vs. Wild-Type) |
| Wild-Type | 1.0 | ||
| Resistant Mutant 1 (e.g., G140S+Q148H) | |||
| Resistant Mutant 2 (e.g., N155H) | |||
| ... |
Table 2: Cell-Based Assay Results for this compound
| HIV-1 Strain | EC50 (nM) | Fold Change in EC50 (vs. Wild-Type) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/EC50) |
| Wild-Type (e.g., NL4-3) | 1.0 | |||
| Resistant Strain 1 | ||||
| Resistant Strain 2 | ||||
| ... |
Experimental Protocols
Generation of Resistant HIV-1 Strains
To test the efficacy of "this compound" against resistant HIV-1, it is first necessary to generate or obtain viral strains with known resistance mutations in the integrase gene.
Method 1: Site-Directed Mutagenesis
This method involves introducing specific mutations into an infectious molecular clone of HIV-1 (e.g., pNL4-3).
-
Protocol:
-
Identify target resistance mutations from the literature (e.g., G140S, Q148H, N155H).[8]
-
Use a commercially available site-directed mutagenesis kit to introduce the desired mutation(s) into the integrase-coding region of the HIV-1 proviral DNA plasmid.
-
Verify the presence of the mutation by DNA sequencing.[9]
-
Generate viral stocks by transfecting the mutated plasmid into a suitable cell line (e.g., 293T cells).[10]
-
Harvest the virus-containing supernatant, filter, and quantify the virus (e.g., by p24 ELISA).
-
Method 2: In Vitro Selection
This method involves passaging the virus in the presence of the inhibitor to select for resistant variants.
-
Protocol:
-
Culture a susceptible T-cell line (e.g., MT-4 cells) infected with wild-type HIV-1.
-
Add "this compound" at a concentration close to its EC50.
-
Monitor viral replication (e.g., by measuring p24 antigen in the supernatant).
-
When viral replication rebounds, harvest the virus and use it to infect fresh cells with a slightly higher concentration of the inhibitor.
-
Repeat this process for several passages.
-
Once a resistant virus population is established, clone the integrase gene from this population and sequence it to identify the resistance mutations.[9]
-
Biochemical Assays: 3'-Processing and Strand Transfer
These assays directly measure the ability of the inhibitor to block the enzymatic functions of purified recombinant HIV-1 integrase.[1]
-
Materials:
-
Purified recombinant HIV-1 integrase (wild-type and resistant mutants)
-
Oligonucleotide substrates mimicking the viral DNA ends (labeled, e.g., with biotin or a fluorescent tag)
-
Target DNA substrate for the strand transfer reaction
-
Assay buffer (containing appropriate salts and cofactors, e.g., MnCl2 or MgCl2)
-
"this compound" at various concentrations
-
96-well plates
-
Detection reagents (e.g., streptavidin-alkaline phosphatase and a chemiluminescent substrate)
-
-
Protocol for 3'-Processing Assay:
-
Prepare a reaction mixture containing the assay buffer, the labeled oligonucleotide substrate, and purified integrase enzyme.
-
Add serial dilutions of "this compound" to the wells of a 96-well plate.
-
Add the reaction mixture to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the processed product. The amount of product is inversely proportional to the inhibitor's activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the 3'-processing activity by 50%.
-
-
Protocol for Strand Transfer Assay:
-
Pre-incubate the purified integrase enzyme with the labeled viral DNA end substrate to form the pre-integration complex.
-
Add serial dilutions of "this compound" to the wells of a 96-well plate.
-
Add the pre-integration complex to the wells.
-
Add the target DNA substrate to initiate the strand transfer reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).
-
Stop the reaction and detect the strand transfer product.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the strand transfer activity by 50%.[8][11]
-
Cell-Based Phenotypic Assay
This assay measures the ability of the inhibitor to suppress viral replication in a cellular context.[12]
-
Materials:
-
HIV-1 permissive cell line (e.g., TZM-bl cells, which express luciferase and β-galactosidase upon HIV-1 entry and integration, or a T-cell line like MT-4)
-
Wild-type and resistant HIV-1 viral stocks
-
"this compound" at various concentrations
-
Cell culture medium
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., luciferase assay reagent, p24 ELISA kit)
-
-
Protocol:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight (if applicable).
-
Prepare serial dilutions of "this compound" in cell culture medium.
-
Add the diluted inhibitor to the cells.
-
Infect the cells with a known amount of wild-type or resistant HIV-1.
-
Incubate the plate for a period that allows for viral replication (e.g., 48-72 hours).
-
Quantify viral replication. For TZM-bl cells, this can be done by measuring luciferase activity. For other cell lines, p24 antigen levels in the supernatant can be measured.
-
Calculate the EC50 value, which is the concentration of the inhibitor that reduces viral replication by 50%.
-
Cytotoxicity Assay
It is crucial to assess whether the inhibitor is toxic to the host cells, as this can confound the interpretation of the antiviral activity results.
-
Materials:
-
The same cell line used in the cell-based phenotypic assay
-
"this compound" at various concentrations
-
Cell culture medium
-
96-well cell culture plates
-
Reagent to measure cell viability (e.g., MTT, XTT, or a reagent that measures ATP content like CellTiter-Glo)
-
-
Protocol:
-
Seed the cells in a 96-well plate at the same density as the phenotypic assay.
-
Add serial dilutions of "this compound" to the cells.
-
Incubate the plate for the same duration as the phenotypic assay.
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Calculate the CC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
-
Calculate the Selectivity Index (SI) as CC50/EC50. A higher SI value indicates a more favorable safety profile.
-
Visualizations
Caption: Workflow for testing an HIV-1 integrase inhibitor.
Caption: HIV-1 integration pathway and the target of integrase inhibitors.
References
- 1. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and Pharmacological Analyses of HIV-1 Integrase Flexible Loop Mutants Resistant To Raltegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. pnas.org [pnas.org]
- 12. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for HIV-1 Integrase Inhibitor 7 in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome.[1][2] This process is essential for the establishment of a productive and persistent infection. The integrase enzyme accomplishes this through a two-step process: 3'-processing, where it removes a dinucleotide from each 3' end of the viral DNA, followed by a strand transfer reaction that covalently links the processed viral DNA ends to the host DNA.[1][2] Due to its vital role and the absence of a human homolog, HIV-1 integrase is a key target for antiretroviral drug development.[2]
HIV-1 Integrase Inhibitor 7: A Potent Tool for Kinetic Studies
This compound is a potent, small-molecule inhibitor of HIV-1 integrase. It has been identified by its Chemical Abstracts Service (CAS) Registry Number 204268-03-1 and has a molecular formula of C30H26O16. This compound has demonstrated significant inhibitory activity against the HIV-1 integrase enzyme, making it a valuable tool for in vitro studies of enzyme kinetics and for the screening and characterization of new antiretroviral agents.
Mechanism of Action
While the specific binding mode of this compound is not extensively detailed in publicly available literature, its high potency suggests it likely acts as a strand transfer inhibitor (INSTI). INSTIs are the most common class of integrase inhibitors and function by chelating the divalent metal ions (typically Mg2+ or Mn2+) in the enzyme's active site. This action prevents the binding of the host DNA and blocks the crucial strand transfer step of integration.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. This data is essential for designing and interpreting enzyme kinetics experiments.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC50 (Inhibitor Concentration for 50% Inhibition) | 33.3 nM | In vitro HIV-1 Integrase Assay | --INVALID-LINK--, --INVALID-LINK-- |
| EC50 (Effective Concentration for 50% protection) | 4.1 µM | HIV-2 (ROD) in MT-4 cells | --INVALID-LINK-- |
| IC50 (Inhibitor Concentration for 50% Inhibition) | 47.1 µM | HIV-1 (IIIa) in MT-4 cells | --INVALID-LINK-- |
Experimental Protocols
The following protocols provide detailed methodologies for studying the enzyme kinetics of HIV-1 integrase using this compound. These are based on established, non-radioactive assay formats.
Protocol 1: Determination of IC50 using a Strand Transfer Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a commercially available-style ELISA-based assay kit.
Materials and Reagents:
-
Recombinant HIV-1 Integrase
-
This compound (CAS: 204268-03-1)
-
Streptavidin-coated 96-well plates
-
Biotinylated double-stranded donor substrate (DS) DNA (mimicking HIV LTR)
-
Digoxigenin (DIG)-labeled double-stranded target substrate (TS) DNA
-
Anti-DIG-HRP conjugate (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer (containing Mg2+ or Mn2+, DTT, and a buffering agent like MOPS or HEPES)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Experimental Workflow:
Caption: Workflow for IC50 Determination of this compound.
Procedure:
-
Plate Preparation: Coat the streptavidin-coated 96-well plate with the biotinylated donor substrate DNA according to the manufacturer's instructions. Wash the plate to remove unbound DNA.
-
Enzyme Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA. Wash away unbound enzyme.
-
Inhibitor Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted inhibitor to the wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Strand Transfer Reaction: Add the DIG-labeled target substrate DNA to all wells to initiate the strand transfer reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add the anti-DIG-HRP conjugate and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Determining the Mode of Inhibition (e.g., Competitive, Non-competitive)
This protocol determines how this compound interacts with the enzyme and its substrate by varying the concentration of the target DNA.
Materials and Reagents:
-
Same as Protocol 1.
Procedure:
-
Follow steps 1-3 of Protocol 1 to prepare the plate with bound enzyme and inhibitor. Use a range of fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value).
-
Varying Substrate Concentration: Prepare serial dilutions of the DIG-labeled target substrate DNA. Add these dilutions to the wells containing the fixed inhibitor concentrations.
-
Reaction and Detection: Proceed with the strand transfer reaction, detection, and data acquisition steps as described in Protocol 1.
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction velocity (absorbance) against the target DNA concentration.
-
Generate Lineweaver-Burk or Michaelis-Menten plots.
-
Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition.
-
Signaling Pathway and Mechanism Visualization
The following diagram illustrates the general mechanism of action for HIV-1 integrase strand transfer inhibitors.
Caption: Mechanism of HIV-1 Integrase Strand Transfer Inhibition.
References
Application Notes and Protocols for HIV-1 Integrase Inhibitor: Raltegravir
For Research Purposes Only
Introduction
Raltegravir (Isentress, MK-0518) is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1][2][3][4][5] As the first approved integrase strand transfer inhibitor (INSTI), Raltegravir has been instrumental in antiretroviral therapy and serves as a critical tool for researchers studying HIV replication and developing new antiviral agents.[1][4][5] These application notes provide detailed protocols for the in vitro characterization of Raltegravir for researchers, scientists, and drug development professionals.
Mechanism of Action
HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step for viral replication.[1][4][6][7][8] The integration process involves two main catalytic steps: 3'-processing and strand transfer.[4][5][6][7][8] Raltegravir specifically targets the strand transfer step.[4][5] It acts as an interfacial inhibitor, binding to the complex of integrase and viral DNA.[1][5] By chelating the divalent metal ions (Mg2+) in the enzyme's active site, Raltegravir prevents the covalent linkage of the viral DNA to the host chromosomal DNA.[1][9] This effectively halts the viral replication cycle.[10][11]
Data Presentation
In Vitro Activity of Raltegravir
| Parameter | Value (nM) | Conditions | Reference |
| IC50 (Strand Transfer) | 2 - 7 | Purified HIV-1 Integrase | [2][5] |
| IC50 (Strand Transfer) | 8 | In vitro assay | [12] |
| IC50 (Concerted Integration) | ~21 | In vitro | [1] |
| IC95 (Antiviral Activity) | 31 ± 20 | Human T lymphoid cell cultures | [4] |
| IC95 (Antiviral Activity) | 33 | 50% normal human serum | [3][13] |
| EC50 (Antiviral Activity) | 9.4 ± 2.7 | Single-cycle assay (HIV-2) | [14] |
| EC50 (Antiviral Activity) | 7.43 ng/mL (~16.7 nM) | Hollow-Fiber Infection Model | [15] |
| EC90 (Antiviral Activity) | 17.54 ng/mL (~39.5 nM) | Hollow-Fiber Infection Model | [15] |
Note: IC50 (50% inhibitory concentration) refers to the concentration of an inhibitor required to inhibit a biochemical function by 50%. EC50 (50% effective concentration) is the concentration required to produce 50% of the maximum possible response in a cell-based assay. IC95 and EC90 represent the concentrations for 95% and 90% inhibition, respectively. Conversion from ng/mL to nM for Raltegravir (Molar Mass: 444.44 g/mol ) is approximated.
Mandatory Visualizations
Caption: HIV-1 integration pathway and the mechanism of action of Raltegravir.
Caption: Experimental workflow for the in vitro evaluation of Raltegravir.
Experimental Protocols
In Vitro HIV-1 Integrase Strand Transfer Assay
This protocol is designed to measure the IC50 value of Raltegravir against the strand transfer activity of purified HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and target DNA
-
Assay buffer (e.g., containing MOPS, DTT, MgCl2 or MnCl2, and DMSO)
-
Raltegravir stock solution (in DMSO)
-
Quenching solution (e.g., EDTA)
-
Detection system (e.g., fluorescence-based or radioactivity-based)
Procedure:
-
Prepare Reagents: Dilute the recombinant HIV-1 integrase and oligonucleotide substrates to their optimal concentrations in the assay buffer. Prepare a serial dilution of Raltegravir.
-
Pre-incubation (3'-processing simulation): In a microplate, mix the recombinant integrase with the donor DNA substrate. Allow the 3'-processing reaction to proceed for a defined period (e.g., 30-60 minutes) at 37°C.
-
Inhibitor Addition: Add the serially diluted Raltegravir or DMSO (vehicle control) to the wells.
-
Strand Transfer Reaction: Initiate the strand transfer reaction by adding the target DNA substrate to the wells. Incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Detection: Quantify the product of the strand transfer reaction using the chosen detection method.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of Raltegravir concentration. Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
Cell-Based HIV-1 Replication Assay (p24 ELISA)
This protocol measures the EC50 of Raltegravir in a cell-based system by quantifying the inhibition of HIV-1 replication.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, CEM-SS, or PM1 cells)
-
HIV-1 viral stock (e.g., NL4-3)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Raltegravir stock solution (in DMSO)
-
p24 ELISA kit
Procedure:
-
Cell Seeding: Seed the HIV-1 susceptible cells into a 96-well plate at an appropriate density.
-
Inhibitor Addition: Add serial dilutions of Raltegravir to the wells. Include a no-drug control.
-
Infection: Infect the cells with the HIV-1 viral stock at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for multiple rounds of replication (e.g., 3-5 days).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
p24 Quantification: Measure the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each Raltegravir concentration relative to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of Raltegravir on the host cell line used in the antiviral assay.[16]
Materials:
-
The same cell line used for the antiviral assay
-
Cell culture medium
-
Raltegravir stock solution (in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at the same density as in the antiviral assay.
-
Compound Addition: Add serial dilutions of Raltegravir to the wells. Include a no-drug control (vehicle) and a cell-free control (medium only).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each Raltegravir concentration relative to the no-drug control. Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.[16]
Calculation of Selectivity Index (SI)
The Selectivity Index is a crucial parameter to evaluate the therapeutic window of an antiviral compound.[16] It is calculated as the ratio of the CC50 to the EC50. A higher SI value indicates a more favorable safety profile, with potent antiviral activity at non-toxic concentrations.[16]
Formula: SI = CC50 / EC50
References
- 1. Raltegravir in HIV-1 infection: Safety and Efficacy in Treatment-naïve Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raltegravir (MK-0518): a novel integrase inhibitor for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. PDB-101: Molecule of the Month: Integrase [pdb101.rcsb.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, tolerability, and pharmacokinetics of raltegravir after single and multiple doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenotypic susceptibility of HIV-2 to raltegravir: integrase mutations Q148R and N155H confer raltegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Determinants of Virological Response to Raltegravir in the In Vitro Pharmacodynamic Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for the Safe Handling and Disposal of HIV-1 Integrase Inhibitor 7
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and disposal of "HIV-1 integrase inhibitor 7," a representative small molecule compound used in research and development for anti-HIV therapies. Given that "this compound" is a designation for a research chemical, these guidelines are based on the known properties of similar compounds in its class.
Introduction
HIV-1 integrase inhibitors are a critical class of antiretroviral drugs that block the action of integrase, a viral enzyme essential for the replication of the human immunodeficiency virus (HIV). In a laboratory setting, these potent compounds require careful handling to ensure personnel safety and prevent environmental contamination. These protocols are designed to provide a comprehensive framework for the safe use and disposal of research-grade HIV-1 integrase inhibitors.
Hazard Identification and Quantitative Data
Based on representative data for research-grade HIV-1 integrase inhibitors, the following hazards are identified.
Table 1: Hazard Identification
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed.[1] |
| Aquatic Toxicity (Acute) | Category 1 | Warning | H400: Very toxic to aquatic life.[1] |
| Aquatic Toxicity (Chronic) | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects.[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₂₈N₂O₅S[1] |
| Molecular Weight | 480.58 g/mol [1] |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C (powder) or -80°C (in solvent)[1] |
Table 3: Toxicological Information
| Effect | Data |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | No data available, assume to be irritating.[1] |
| Serious Eye Damage/Irritation | No data available, assume to be irritating.[1] |
| Carcinogenicity | No data available.[1] |
| Mutagenicity | No data available.[1] |
| Reproductive Toxicity | No data available.[1] |
Experimental Protocols: Safe Handling
A critical first line of defense is the consistent and correct use of PPE.
-
Lab Coat: A full-length laboratory coat must be worn at all times.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected for tears or holes before use and changed immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Respiratory Protection: If working with the powdered form of the compound where aerosolization is possible, a NIOSH-approved respirator is recommended.
-
Chemical Fume Hood: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: The laboratory should be well-ventilated.
-
Pre-weighing Preparation: Ensure all necessary equipment (balance, weigh paper, spatula, solvent, vials) is inside the chemical fume hood.
-
Weighing: Carefully weigh the desired amount of the powdered inhibitor on weigh paper. Avoid creating dust.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the vial containing the weighed compound. Cap the vial securely and vortex until the solid is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[2]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Spill Procedures: In case of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous chemical waste. For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.
Experimental Protocols: Disposal
Proper disposal of "this compound" and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
All waste streams must be properly segregated. Do not mix hazardous waste with non-hazardous waste.
-
Contaminated PPE: Used gloves, weigh paper, and other contaminated disposable items should be placed in a designated, labeled hazardous waste bag or container.
-
Unused Compound: Unused or expired solid "this compound" must be disposed of as hazardous chemical waste. It should be in a clearly labeled, sealed container.
-
Stock Solutions: Unused stock solutions should be collected in a designated, labeled, and sealed hazardous waste container. The container should be compatible with the solvent used (e.g., a polyethylene container for DMSO solutions).
-
Aqueous Waste: Aqueous waste containing the inhibitor (e.g., from cell culture media) should be collected in a separate, labeled hazardous waste container. Do not pour this waste down the drain.[3]
-
Sharps Waste: Needles, syringes, and other sharps contaminated with the inhibitor must be disposed of in a designated sharps container.[2]
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) to remove any residual inhibitor. The solvent rinse should be collected as hazardous waste. After the initial rinse, the glassware can be washed with soap and water.
-
Work Surfaces: Work surfaces in the chemical fume hood should be wiped down with an appropriate solvent and then cleaned with a detergent solution after each use.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Logical pathway for the proper disposal of waste.
References
- 1. HIV-1 Integrase Inhibitor 1|2146094-22-4|MSDS [dcchemicals.com]
- 2. LABORATORY SERVICES - Operations Manual for Delivery of HIV Prevention, Care and Treatment at Primary Health Centres in High-Prevalence, Resource-Constrained Settings - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Troubleshooting & Optimization
optimizing "HIV-1 integrase inhibitor 7" concentration in cell culture
Welcome to the technical support center for HIV-1 Integrase Inhibitor 7. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the HIV-1 integrase enzyme.[1][2] This enzyme is crucial for the replication of the HIV-1 virus as it catalyzes the insertion of the viral DNA into the host cell's genome.[2][3][4] By blocking the strand transfer step of integration, the inhibitor prevents the formation of the provirus, thereby halting the viral replication cycle.[2][5]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: As a starting point, we recommend a concentration range of 10 nM to 100 nM based on initial in vitro studies. However, the optimal concentration is highly dependent on the cell type, viral strain, and specific experimental conditions. It is crucial to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific system.
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving the compound in cell culture-grade dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or colder. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic?
A4: this compound has been designed for high specificity to the viral integrase with minimal off-target effects.[1] However, all compounds have the potential for cytotoxicity at high concentrations. It is essential to perform a cytotoxicity assay in parallel with your antiviral assays to determine the CC50 (half-maximal cytotoxic concentration) in your specific cell line. The therapeutic index (TI), calculated as CC50/EC50, is a critical parameter for evaluating the compound's safety profile.
Troubleshooting Guides
Issue 1: Low or No Antiviral Activity Observed
| Possible Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a broader concentration range (e.g., 1 nM to 10 µM) to determine the EC50. |
| Inhibitor Degradation | Ensure proper storage of the stock solution at -20°C or colder and avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Incorrect Viral Titer | Verify the titer of your viral stock. An excessively high multiplicity of infection (MOI) may overcome the inhibitory effect. |
| Cell Line or Viral Strain Resistance | Some cell lines or viral strains may exhibit inherent or acquired resistance to integrase inhibitors.[3] Consider testing the inhibitor in different cell lines (e.g., TZM-bl, CEM-GXR) or against different viral isolates. |
| Assay Timing | Ensure the inhibitor is added to the cell culture at the appropriate time relative to viral infection. For integrase inhibitors, this is typically at the time of infection or shortly after. |
Issue 2: High Cell Death or Cytotoxicity Observed
| Possible Cause | Recommended Solution |
| Inhibitor Concentration Too High | Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the CC50. Use concentrations well below the CC50 for antiviral experiments. |
| High DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. Prepare a vehicle control with the same DMSO concentration to assess solvent toxicity. |
| Contamination | Check cell cultures for microbial contamination (e.g., bacteria, fungi, mycoplasma). |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions of the inhibitor and viral stocks. |
| Cell Seeding Density | Maintain a consistent cell seeding density across all wells and experiments, as this can influence both viral replication and inhibitor efficacy. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile medium or PBS. |
| Assay Readout Variability | Ensure the chosen assay for measuring viral replication (e.g., p24 ELISA, luciferase reporter assay) is validated and has a good signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Determination of EC50 for this compound
This protocol describes a method for determining the half-maximal effective concentration (EC50) of this compound in a cell-based assay using a luciferase reporter virus.
Materials:
-
HeLa TZM-bl cells
-
HIV-1 reporter virus (e.g., NL4-3.Luc.R-E-)
-
This compound
-
Complete cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HeLa TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. A common starting range is from 1 µM down to 10 pM.
-
Remove the medium from the cells and add 50 µL of the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as a positive control for infection and wells with uninfected cells as a negative control.
-
Immediately add 50 µL of HIV-1 reporter virus at a predetermined dilution (optimized for a high signal-to-noise ratio) to each well (except the uninfected control wells).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (virus only).
-
Plot the percent inhibition versus the log of the inhibitor concentration and use a non-linear regression analysis to determine the EC50 value.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal cytotoxic concentration (CC50) of this compound.
Materials:
-
Target cell line (e.g., HeLa TZM-bl, CEM)
-
This compound
-
Complete cell culture medium
-
96-well clear tissue culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at the same density used for the antiviral assay.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium at the same concentrations used for the EC50 determination.
-
Remove the medium and add 100 µL of the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as a cell viability control.
-
Incubate the plate for 48 hours (or the same duration as the antiviral assay) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cytotoxicity for each inhibitor concentration relative to the untreated control cells.
-
Plot the percent cytotoxicity versus the log of the inhibitor concentration and use a non-linear regression analysis to determine the CC50 value.
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of this compound in TZM-bl cells
| Concentration (nM) | % Inhibition of Viral Replication | % Cytotoxicity |
| 1000 | 99.8 | 15.2 |
| 333 | 99.5 | 8.1 |
| 111 | 98.7 | 4.3 |
| 37 | 95.2 | 2.1 |
| 12.3 | 85.6 | 0.9 |
| 4.1 | 52.1 | 0.3 |
| 1.37 | 20.3 | 0.1 |
| 0.46 | 5.7 | 0.0 |
| EC50 (nM) | 4.5 | |
| CC50 (µM) | > 10 | |
| Therapeutic Index (TI) | > 2222 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining the therapeutic index of Inhibitor 7.
Caption: Troubleshooting decision tree for experimental issues.
References
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. HIV Integrase Inhibitors: 20-Year Landmark and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
Technical Support Center: Enhancing the Bioavailability of HIV-1 Integrase Inhibitor 7 (L-870,810)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of the HIV-1 integrase inhibitor L-870,810 and related 8-hydroxy-[1][2]-naphthyridine-7-carboxamide compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the preclinical development of HIV-1 integrase inhibitors with suboptimal oral bioavailability.
| Issue | Potential Cause | Troubleshooting Steps |
| Low aqueous solubility of L-870,810 | The 8-hydroxy-[1][2]-naphthyridine-7-carboxamide scaffold has inherently poor water solubility. | 1. Salt Formation: Investigate the formation of various salt forms to improve solubility and dissolution rate. 2. Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area of the drug particles. 3. Co-solvents: Evaluate the use of pharmaceutically acceptable co-solvents in liquid formulations. |
| Poor dissolution rate in simulated gastric/intestinal fluid | Inadequate wetting of the drug powder or precipitation in the gastrointestinal (GI) tract. | 1. Solid Dispersions: Formulate the drug as a solid dispersion with a hydrophilic polymer to enhance wettability and maintain an amorphous state. 2. Surfactant Addition: Incorporate surfactants in the formulation to improve wetting and prevent precipitation. 3. Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS) to improve solubilization in the GI tract. |
| High first-pass metabolism | Extensive metabolism by cytochrome P450 enzymes in the liver and/or intestines. | 1. Co-administration with CYP Inhibitors: While not a formulation strategy, this can be used in preclinical studies to assess the impact of first-pass metabolism. Note that L-870,810's clinical development was halted due to toxicity, and this approach may exacerbate it. 2. Prodrug Approach: Design and synthesize prodrugs that mask the metabolic sites of L-870,810 and are cleaved in systemic circulation to release the active drug. |
| Efflux by transporters (e.g., P-glycoprotein) | The compound may be a substrate for efflux transporters in the intestinal epithelium, limiting its absorption. | 1. In Vitro Transport Assays: Use Caco-2 cell monolayers to determine if L-870,810 is a substrate for P-glycoprotein or other efflux transporters. 2. Formulation with Efflux Inhibitors: Investigate the co-formulation with known P-glycoprotein inhibitors (e.g., certain surfactants or polymers) to enhance intestinal absorption. |
| Variability in preclinical pharmacokinetic data | Inconsistent absorption due to formulation-dependent effects or physiological variability in animal models. | 1. Standardize Formulation: Ensure a consistent and well-characterized formulation is used across all preclinical studies. 2. Fasted vs. Fed State Studies: Conduct pharmacokinetic studies in both fasted and fed states to assess any food effects on absorption. 3. Use of Different Animal Models: Compare pharmacokinetic profiles in multiple preclinical species (e.g., rats, dogs, non-human primates) to understand inter-species variability. |
Frequently Asked Questions (FAQs)
Q1: What is HIV-1 integrase inhibitor 7 (L-870,810) and why was its development discontinued?
A1: this compound, also known as L-870,810, is a potent inhibitor of the HIV-1 integrase enzyme, specifically targeting the strand transfer step of viral DNA integration into the host genome. It belongs to the 8-hydroxy-[1][2]-naphthyridine-7-carboxamide class of compounds. Despite showing good oral bioavailability and potent antiviral activity in early studies, its clinical development was halted due to observed liver and kidney toxicity in long-term animal studies.
Q2: What are the main challenges in formulating L-870,810 for oral administration?
A2: The primary challenge for compounds like L-870,810 is often poor aqueous solubility, which can limit their dissolution rate in the gastrointestinal tract and, consequently, their oral bioavailability. Additionally, like many small molecule drugs, it may be susceptible to first-pass metabolism and efflux by intestinal transporters.
Q3: What are the most promising strategies to improve the bioavailability of L-870,810 or similar compounds?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like L-870,810. These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate by maintaining it in an amorphous state and enhancing wettability.[3]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range significantly increases the surface area for dissolution.[4] This can be achieved through techniques like milling or precipitation.[5]
-
Prodrugs: Chemical modification of the L-870,810 molecule to create a more soluble or permeable prodrug that converts to the active compound in the body can be an effective strategy.[1]
Q4: How can I assess the potential for P-glycoprotein efflux of my compound?
A4: The most common in vitro method is the Caco-2 permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics similar to the intestinal epithelium, including the expression of P-glycoprotein. By measuring the transport of your compound from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, you can determine if it is a substrate for efflux pumps.
Q5: Are there any known pharmacokinetic parameters for L-870,810?
A5: While detailed formulation-specific data is limited in the public domain, some preclinical pharmacokinetic data for L-870,810 has been reported. The table below summarizes key parameters and provides a comparison with the first approved HIV integrase inhibitor, Raltegravir.
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Parameters of L-870,810 in Rats
| Parameter | L-870,810 | Raltegravir | Reference |
| Oral Bioavailability (F) | Good (specific % not consistently reported) | ~32% | [6] |
| IC₅₀ (Strand Transfer) | 10 nM | - | [7] |
| EC₉₅ (Cell Culture) | 0.39 µM | - | [7] |
| Cytotoxicity (CC₅₀) | >12.5 µM | - | [7] |
Note: Direct comparative studies with identical formulations are not available. The data is compiled from various preclinical studies.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of L-870,810 by Solvent Evaporation
Objective: To improve the dissolution rate of L-870,810 by creating an amorphous solid dispersion with a hydrophilic polymer.
Materials:
-
L-870,810
-
Polyvinylpyrrolidone (PVP K30) or other suitable polymer
-
Methanol or other suitable organic solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh L-870,810 and the chosen polymer in various drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve the polymer in a suitable volume of methanol in a round-bottom flask with stirring.
-
Once the polymer is fully dissolved, add the L-870,810 to the solution and continue stirring until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or powder is formed.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Gently grind the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterize the solid dispersion for drug content, amorphous nature (using DSC or XRD), and dissolution rate compared to the pure drug.[8][9]
Protocol 2: In Vitro Dissolution Testing
Objective: To evaluate the dissolution profile of L-870,810 formulations.
Materials:
-
USP Dissolution Apparatus 2 (Paddle type)
-
Dissolution medium (e.g., simulated gastric fluid without pepsin, simulated intestinal fluid)
-
L-870,810 formulation (e.g., pure drug, solid dispersion)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel. Maintain the temperature at 37 ± 0.5°C.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).
-
Accurately weigh an amount of the L-870,810 formulation equivalent to a specific dose and add it to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of L-870,810 in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.[9]
Visualizations
Caption: Experimental workflow for improving the bioavailability of L-870,810.
Caption: Mechanism of action of L-870,810 as an HIV-1 integrase inhibitor.
References
- 1. Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of β-Diketo Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. Nanodrug formulations to enhance HIV drug exposure in lymphoid tissues and cells: clinical significance and potential impact on treatment and eradication of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced dissolution of poorly soluble antiviral drugs from nanoparticles of cellulose acetate based solid dispersion matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Dose-range Finding Toxicity of a Novel anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iajps.com [iajps.com]
- 9. jddtonline.info [jddtonline.info]
"HIV-1 integrase inhibitor 7" off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the hypothetical novel HIV-1 integrase inhibitor, INI-7. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of INI-7?
A1: As a member of the integrase strand transfer inhibitor (INSTI) class, INI-7 is designed for high specificity to the HIV-1 integrase enzyme. However, like many small molecule inhibitors, it may exhibit off-target effects. One potential off-target that has been investigated for other INSTIs is the Recombinase Activating Gene (RAG) complex, specifically RAG1 and RAG2, which are crucial for V(D)J recombination in the adaptive immune system.[1][2] Early studies with first-generation INSTIs suggested possible inhibition of RAG1/RAG2 at high concentrations.[1] However, more recent and comprehensive studies using both biochemical and cellular assays have shown that clinically relevant concentrations of approved INSTIs do not significantly inhibit RAG activity.[1][2] It is crucial to experimentally determine if INI-7 exhibits any off-target activity against RAG or other cellular proteins.
Q2: How can I experimentally identify the off-target effects of INI-7 in my cellular model?
A2: A multi-pronged approach is recommended to identify the off-target effects of INI-7. This typically involves a combination of in silico (computational) prediction and experimental validation.
-
In Silico Prediction: Utilize computational tools to predict potential off-target binding sites based on the structure of INI-7 and its similarity to known ligands of other proteins.[3][4]
-
Experimental Validation:
-
Cell-based assays: Employ techniques like GUIDE-seq, CIRCLE-seq, or SITE-seq to identify genome-wide off-target cleavage events if INI-7 were to have any nuclease-like activity, although this is less expected for an integrase inhibitor.[5][6]
-
Proteomic approaches: Use methods like chemical proteomics or thermal proteome profiling to identify cellular proteins that directly bind to INI-7.
-
Phenotypic screening: High-content imaging or other phenotypic assays can reveal unexpected cellular changes upon INI-7 treatment, which can then be investigated for underlying off-target interactions.
-
Q3: My experiment shows unexpected cytotoxicity with INI-7. What could be the cause and how do I troubleshoot this?
A3: Unexpected cytotoxicity can stem from either on-target effects in a specific cell line or off-target toxicity. To troubleshoot this, consider the following:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the precise concentration at which cytotoxicity occurs. Compare this to the EC50 for HIV-1 inhibition. A large therapeutic window (ratio of cytotoxic concentration to effective concentration) is desirable.
-
Control Compounds: Include well-characterized INSTIs (e.g., raltegravir, dolutegravir) as controls in your experiments to determine if the observed cytotoxicity is a class effect or specific to INI-7.
-
Off-Target Assessment: If the cytotoxicity is specific to INI-7, it is likely due to an off-target effect. Refer to the methods described in Q2 to identify potential off-target proteins.
-
Mechanism of Cell Death: Investigate the mechanism of cell death (e.g., apoptosis, necrosis) using assays like Annexin V/PI staining to gain insights into the cytotoxic pathway being activated.
Troubleshooting Guides
Guide 1: Investigating Potential RAG1/RAG2 Inhibition
Problem: Concern about potential immunosuppressive effects of INI-7 due to off-target inhibition of RAG1/RAG2.
Solution Workflow:
-
Biochemical Assay: Perform an in vitro RAG cleavage assay using purified recombinant RAG1, RAG2, and HMGB1 proteins with a DNA substrate.[1][2]
-
Cell-Based Assay: Utilize a V(D)J recombination reporter assay in a relevant cell line (e.g., lymphoid cells).[1]
-
Data Analysis: Determine the IC50 of INI-7 for RAG inhibition and compare it to the EC50 for HIV-1 integrase inhibition.
Caption: Iterative cycle for mitigating off-target effects via medicinal chemistry.
Data Presentation
Table 1: Hypothetical Comparative Activity of INI-7 and Analogs
| Compound | HIV-1 Integrase IC50 (nM) | Off-Target X IC50 (nM) | Selectivity Index (Off-Target/On-Target) |
| INI-7 | 5 | 500 | 100 |
| INI-7-Analog-A | 7 | >10,000 | >1428 |
| INI-7-Analog-B | 20 | 800 | 40 |
| INI-7-Analog-C | 4 | >10,000 | >2500 |
Table 2: Troubleshooting Unexpected Experimental Results
| Observation | Potential Cause | Recommended Action |
| High background in cellular assay | Reagent contamination, cell line instability | Use fresh reagents, perform cell line authentication |
| Inconsistent IC50 values | Assay variability, compound instability | Optimize assay protocol, check compound stability in media |
| No inhibition at expected concentrations | Incorrect compound dilution, inactive compound | Prepare fresh stock solutions, verify compound integrity |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay
This protocol is a generalized method to determine the IC50 of an inhibitor against HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates (donor and target DNA)
-
Assay buffer (containing MgCl2 or MnCl2)
-
INI-7 and control inhibitors
-
Detection system (e.g., fluorescence or radioactivity-based)
Methodology:
-
Prepare serial dilutions of INI-7 in the assay buffer.
-
In a reaction plate, combine the HIV-1 integrase enzyme with the donor DNA substrate and incubate to form the pre-integration complex.
-
Add the serially diluted INI-7 or control compounds to the wells and incubate.
-
Initiate the strand transfer reaction by adding the target DNA substrate.
-
Allow the reaction to proceed for a defined time at 37°C.
-
Stop the reaction and quantify the amount of strand transfer product using the chosen detection system.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Protocol 2: V(D)J Recombination Cellular Assay
This protocol assesses the effect of INI-7 on RAG-mediated recombination in cells. [1][2] Materials:
-
Lymphoid cell line (e.g., 293T)
-
V(D)J recombination reporter plasmid (e.g., pMAXgfp-INV)
-
Expression plasmids for RAG1 and RAG2
-
Transfection reagent
-
INI-7 and control compounds
-
Flow cytometer
Methodology:
-
Co-transfect the lymphoid cells with the V(D)J reporter plasmid and the RAG1/RAG2 expression plasmids.
-
Two hours post-transfection, add serial dilutions of INI-7 or control compounds to the cells.
-
Incubate the cells for 48-72 hours to allow for V(D)J recombination and reporter gene expression (e.g., GFP).
-
Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
Calculate the percent inhibition of V(D)J recombination for each inhibitor concentration and determine the IC50 value.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Lack of activity of HIV-1 integrase strand-transfer inhibitors on recombinase activating gene (RAG) activity at clinically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
dealing with "HIV-1 integrase inhibitor 7" degradation in experiments
Welcome to the technical support center for HIV-1 integrase inhibitor 7 (CAS No. 544467-07-4). This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the handling and degradation of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
A1: this compound, also known by its CAS Number 544467-07-4 and other synonyms such as 118-D-24 and MA-DKA, is an inhibitor of the HIV-1 integrase enzyme.[1][2] It specifically targets the strand transfer step of viral DNA integration.[1][2] Chemically, it is 4-[3-(azidomethyl)phenyl]-2-hydroxy-4-oxo-2-butenoic acid.[1][3] Its structure contains two key functional groups that are important for its activity and potential instability: a β-diketo acid moiety, which is involved in chelating metal ions in the integrase active site, and an azidomethylphenyl group, which makes it a click chemistry reagent.[4][5][6]
Q2: My experimental results are inconsistent when using this inhibitor. Could this be due to degradation?
A2: Yes, inconsistent results are a strong indicator of inhibitor degradation. Solutions of this HIV-1 integrase inhibitor are known to be unstable.[4] It is recommended to always prepare solutions fresh before use.[4] Factors such as storage conditions, solvent, pH, light exposure, and the presence of other reactive species can all contribute to its degradation.
Q3: What are the recommended storage conditions for this inhibitor?
A3: Proper storage is crucial to minimize degradation. The solid form of the inhibitor should be stored at -20°C for long-term stability (up to 3 years).[4] Once in solution, it is highly recommended to prepare it fresh for each experiment.[4] If a stock solution must be made, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles, although fresh preparation is always preferable.[5]
Q4: In which solvents is the inhibitor soluble and are there any stability considerations?
A4: The inhibitor is sparingly soluble in DMSO (1-10 mg/ml).[1][2] While DMSO is a common solvent for preparing stock solutions of inhibitors, the stability of the inhibitor in DMSO, especially over time, may be limited. It is advisable to minimize the time the compound is in solution before being diluted into your experimental buffer.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during experiments with this compound.
Problem: Loss of Inhibitory Activity
If you observe a partial or complete loss of the inhibitor's activity in your assays, consider the following potential causes and solutions.
Potential Cause 1: Degradation of Stock Solution
-
Troubleshooting Step: Prepare a fresh stock solution of the inhibitor from the solid compound immediately before your experiment. Compare the activity of the fresh solution to your existing stock.
-
Recommendation: Avoid using stock solutions that have been stored for extended periods, even at low temperatures. Do not use solutions that have undergone multiple freeze-thaw cycles.[5]
Potential Cause 2: Instability in Assay Buffer
-
Troubleshooting Step: Assess the stability of the inhibitor in your specific assay buffer. This can be done by pre-incubating the inhibitor in the buffer for the duration of your experiment and then testing its activity.
-
Recommendation: If instability is suspected, consider modifying the buffer composition (e.g., adjusting pH) or reducing the pre-incubation time.
Potential Cause 3: Incompatibility with Other Reagents
-
Troubleshooting Step: The azide group can react with various reagents, particularly reducing agents. Review all components of your assay for potential incompatibilities.
-
Recommendation: If your assay contains reducing agents like DTT, consider if they are essential. If so, you may need to find an alternative inhibitor without an azide group.
Problem: High Variability in Results
High variability between replicate experiments is often a sign of inconsistent inhibitor concentration due to degradation.
Potential Cause: Inconsistent Handling and Preparation
-
Troubleshooting Step: Standardize your protocol for preparing and handling the inhibitor solution. Ensure consistent timing between solution preparation and addition to the assay.
-
Recommendation: Prepare a larger volume of fresh solution for a set of experiments to be run on the same day to ensure consistency across those experiments.
Data Summary
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 544467-07-4 | [1][2][3] |
| Molecular Formula | C₁₁H₉N₃O₄ | [1][2][3] |
| Molecular Weight | 247.2 g/mol | [1][2][3] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) | [1][2] |
| Long-term Storage | -20°C (solid, for up to 3 years) | [4] |
| Solution Stability | Unstable, prepare fresh | [4] |
Table 2: Reported IC₅₀ Values
| Assay Condition | IC₅₀ (µM) | Reference(s) |
| HIV-1 Integrase Strand Transfer (with Mn²⁺) | 0.07 | [1][2] |
| HIV-1 Integrase Strand Transfer (with Mg²⁺) | 0.33 | [1][2] |
| HIV-1 Replication (p24, CEM-SS cells) | 11 | [1][2] |
| HIV-1 Replication (p24, H9 cells) | 7 | [1][2] |
Experimental Protocols
Protocol: Forced Degradation Study to Assess Inhibitor Stability
This protocol is a general guideline for performing a forced degradation study to understand the stability of this compound under various stress conditions. This can help identify optimal handling and storage procedures.
Materials:
-
This compound (solid)
-
HPLC-grade solvents (e.g., DMSO, acetonitrile, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
pH meter
-
Incubator/water bath
-
Photostability chamber
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the inhibitor in DMSO at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, take a sample from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point for each condition.
-
Identify and, if possible, characterize the major degradation products.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. HIV-1 Integrase Inhibitor | CAS 544467-07-4 | Cayman Chemical | Biomol.com [biomol.com]
- 3. HIV-1 integrase inhibitor | 544467-07-4 | FA64909 [biosynth.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. brieflands.com [brieflands.com]
Technical Support Center: Refining Purification Methods for HIV-1 Integrase Inhibitor Synthesis
Disclaimer: The following technical support guide provides generalized information for the purification of a representative HIV-1 integrase inhibitor. Due to the lack of specific public data for a compound explicitly named "HIV-1 integrase inhibitor 7," this guide is based on common methodologies and troubleshooting strategies for similar small molecule inhibitors, particularly those with quinolone or naphthyridine scaffolds.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of HIV-1 integrase inhibitors.
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Chromatography | 1. Suboptimal mobile phase composition: The solvent system may not be effectively eluting the compound from the column. 2. Compound precipitation on the column: The inhibitor may have low solubility in the mobile phase. 3. Decomposition on silica gel: The compound may be unstable on the stationary phase. 4. Improper column loading: Overloading the column can lead to poor separation and sample loss. | 1. Optimize the gradient and solvent system. Perform small-scale analytical runs to determine the ideal elution conditions. 2. Modify the mobile phase. Add a small percentage of a co-solvent (e.g., methanol, isopropanol) to increase solubility. 3. Use an alternative stationary phase. Consider using alumina or a bonded-phase silica gel. 4. Reduce the amount of crude material loaded onto the column. |
| Presence of Impurities in Final Product | 1. Incomplete separation during chromatography: Co-eluting impurities with similar polarity to the target compound. 2. Contamination from solvents or glassware. 3. Degradation of the compound after purification. | 1. Employ a different chromatographic technique. Consider preparative HPLC for higher resolution.[1] 2. Use high-purity solvents and thoroughly clean all glassware. 3. Store the purified compound under appropriate conditions (e.g., low temperature, inert atmosphere, protected from light). |
| Difficulty with Crystallization | 1. Compound is an oil or amorphous solid. 2. Presence of impurities inhibiting crystal formation. 3. Incorrect solvent system for crystallization. | 1. Attempt co-crystallization with a suitable agent or try different crystallization techniques (e.g., vapor diffusion, slow evaporation). 2. Further purify the compound using preparative HPLC or another chromatography step. 3. Screen a wide range of solvent systems with varying polarities. |
| Inconsistent Purity Between Batches | 1. Variability in the crude reaction mixture. 2. Inconsistent purification protocol. 3. Changes in ambient temperature or humidity. | 1. Ensure consistent reaction conditions and work-up procedures. 2. Standardize the purification protocol with detailed step-by-step instructions. 3. Perform purification in a controlled environment where possible. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective chromatography technique for purifying HIV-1 integrase inhibitors?
A1: For many small molecule inhibitors, including those targeting HIV-1 integrase, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the most effective technique for achieving high purity.[1] It offers excellent resolution and is suitable for compounds with moderate polarity. Normal-phase chromatography on silica gel is also widely used, particularly for initial purification steps.
Q2: How can I improve the yield of my crystallization process?
A2: To improve crystallization yield, ensure your compound is highly pure. Even small amounts of impurities can inhibit crystal growth. Experiment with various solvent systems, starting with solvents in which your compound has moderate solubility. Techniques like slow cooling, slow evaporation, and vapor diffusion can also significantly improve crystal formation and yield.
Q3: My purified inhibitor shows signs of degradation. How can I prevent this?
A3: Degradation can often be attributed to sensitivity to light, air (oxidation), or temperature. Store your purified compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20°C). If the compound is sensitive to pH, ensure any residual acid or base from the purification process is removed.
Q4: What analytical methods should I use to assess the purity of my final product?
A4: A combination of analytical techniques is recommended to confirm the purity and identity of your HIV-1 integrase inhibitor. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and to check for residual solvents. Mass Spectrometry (MS) should be used to confirm the molecular weight of the compound.
Experimental Protocols
Protocol 1: Preparative High-Performance Liquid Chromatography (HPLC) Purification
This protocol outlines a general procedure for the purification of a small molecule HIV-1 integrase inhibitor using preparative HPLC.
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO, Methanol).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatography Conditions:
-
Column: C18 reverse-phase column (dimensions appropriate for the sample size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient tailored to the specific compound, for example, 10% to 90% B over 30 minutes.
-
Flow Rate: Dependent on the column diameter, typically 10-20 mL/min for preparative scale.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm or 280 nm).
-
-
Fraction Collection:
-
Collect fractions based on the elution profile of the target compound.
-
Analyze the purity of each fraction using analytical HPLC.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain the final product as a solid.
-
Protocol 2: Recrystallization
This protocol provides a general method for purifying a solid HIV-1 integrase inhibitor by recrystallization.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at its boiling point.
-
A good crystallization solvent will dissolve the compound when hot but not at room temperature.
-
If a single solvent is not suitable, a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be used.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for purification.
References
addressing batch-to-batch variability of "HIV-1 integrase inhibitor 7"
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability with "HIV-1 Integrase Inhibitor 7." The following resources are designed to help you identify the root cause of inconsistencies and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing different levels of efficacy between two batches of this compound in our cell-based assays. What could be the cause?
A1: Batch-to-batch variability in small molecule inhibitors can stem from several factors.[1][2][3][4][5] The most common causes include:
-
Purity: The percentage of the active compound may differ.
-
Impurities: The presence of different types or levels of impurities can affect biological activity.
-
Polymorphism: The compound may exist in different crystalline forms with varying solubility and bioavailability.[4][5]
-
Salt Form: If the inhibitor is a salt, variations in the salt form can impact its properties.
-
Residual Solvents: Different solvents used in the final purification steps can be present at varying levels.
-
Degradation: The compound may have degraded due to improper storage or handling.
Q2: How can we begin to troubleshoot the observed variability?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Verify Storage Conditions: Ensure that all batches have been stored under the recommended conditions (e.g., temperature, humidity, light exposure).
-
Review Experimental Protocols: Double-check your experimental setup for any unintended variations in reagent concentrations, cell passage number, or incubation times.
-
Perform Analytical Chemistry Comparison: A side-by-side analytical comparison of the batches is the most direct way to identify chemical differences.
-
Conduct a Dose-Response Curve Comparison: Re-evaluate the potency of each batch by generating full dose-response curves in your primary biological assay.
Q3: What analytical techniques are recommended for comparing the batches?
A3: For a comprehensive comparison, a suite of analytical methods should be employed:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the active pharmaceutical ingredient (API).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the API and identify any impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound and detect structural isomers or major impurities.[6][7][8]
Troubleshooting Guides
Guide 1: Physicochemical Batch Comparison
This guide outlines the process for a comparative analysis of two different batches of this compound (Batch A and Batch B).
Caption: Troubleshooting workflow for batch-to-batch variability.
| Analytical Test | Batch A | Batch B | Specification |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Purity (HPLC) | 99.2% | 97.5% | ≥ 98.0% |
| Identity (LC-MS) | M+H = 452.18 | M+H = 452.18 | M+H = 452.18 ± 0.05 |
| Major Impurity 1 | 0.3% | 1.1% | ≤ 0.5% |
| Major Impurity 2 | 0.1% | 0.4% | ≤ 0.2% |
| NMR | Conforms to structure | Conforms to structure | Conforms to structure |
Guide 2: Biological Activity Comparison
This guide provides methods to compare the biological efficacy of different batches.
| Assay Type | Batch A (IC50) | Batch B (IC50) | Historical Average (IC50) |
| In Vitro Strand Transfer Assay | 15 nM | 45 nM | 12-20 nM |
| Cell-Based Antiviral Assay (TZM-bl) | 50 nM | 150 nM | 40-60 nM |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Prepare 1 mg/mL stock solutions of each batch in DMSO. Dilute to 50 µg/mL in 50:50 Water:Acetonitrile.
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay
This protocol is based on a common format for non-radioactive integrase assays.[9][10]
-
Plate Coating: Coat a streptavidin-coated 96-well plate with a biotin-labeled double-stranded HIV-1 LTR U5 donor substrate (DS) DNA by incubating for 30 minutes at 37°C. Wash the plate three times with reaction buffer.
-
Integrase Loading: Add recombinant HIV-1 integrase to the wells and incubate for 30 minutes at 37°C. Wash three times with reaction buffer.
-
Inhibitor Addition: Prepare serial dilutions of each batch of "this compound" in reaction buffer. Add the diluted compounds to the wells and incubate for 5 minutes at room temperature.
-
Strand Transfer Reaction: Add a double-stranded target substrate (TS) DNA with a 3'-end modification to each well. Incubate for 30 minutes at 37°C to allow the strand transfer reaction to occur.
-
Detection: Wash the plate five times. Add an HRP-labeled antibody that recognizes the 3'-end modification of the TS DNA. Incubate for 30 minutes at 37°C.
-
Signal Generation: Wash the plate five times. Add a TMB substrate and incubate until a blue color develops. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at 450 nm.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression.
Protocol 3: Cell-Based HIV-1 Antiviral Assay (TZM-bl Reporter Assay)
This assay measures the reduction in Tat-induced luciferase reporter gene expression in TZM-bl cells after a single round of virus infection.[9][11]
-
Cell Seeding: Seed TZM-bl cells in a 96-well cell culture plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Addition: Prepare two-fold serial dilutions of each inhibitor batch. Remove the culture medium from the cells and add the diluted compounds.
-
Virus Infection: After a 30-minute incubation, add a predetermined amount of HIV-1 (e.g., NL4-3 strain) to each well.
-
Incubation: Culture the cells for 48 hours at 37°C with 5% CO2.
-
Lysis and Luciferase Measurement: Remove the medium and wash the cells with PBS. Add a luciferase lysis buffer to each well. Transfer the lysate to an opaque 96-well plate and add the luciferase substrate.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.
Mandatory Visualizations
HIV-1 Integration Signaling Pathway
The integration of viral DNA into the host cell genome is a critical step in the HIV-1 replication cycle and is catalyzed by the viral enzyme integrase.[12][13][14][15] The process involves two main catalytic reactions: 3'-processing and strand transfer.[15][16] HIV-1 integrase inhibitors block the strand transfer step, preventing the insertion of viral DNA into the host genome.[14]
References
- 1. youtube.com [youtube.com]
- 2. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 3. researchgate.net [researchgate.net]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. latrobe.edu.au [latrobe.edu.au]
- 9. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 15. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: HIV-1 Integrase Inhibitor Resistance Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on HIV-1 integrase inhibitor resistance analysis.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind HIV-1 genotypic resistance testing for integrase inhibitors?
Genotypic resistance testing involves sequencing the HIV-1 integrase gene to identify mutations known to be associated with resistance to integrase strand transfer inhibitors (INSTIs). The process generally involves reverse transcription of viral RNA from a patient's plasma sample, followed by PCR amplification of the integrase coding region and subsequent sequencing.[1][2] The identified mutations are then compared to a database of known resistance-associated mutations to predict the susceptibility of the virus to different INSTIs.[1][3]
Q2: When should integrase resistance testing be performed?
Integrase resistance testing is recommended in several clinical and research scenarios:
-
Virologic Failure: For patients on an INSTI-containing regimen who experience virologic failure (plasma HIV-1 RNA >200 copies/mL).[4]
-
Treatment-Naive Patients: In certain situations for treatment-naive individuals, especially if there is a suspected transmission of INSTI-resistant virus.[4][5]
-
Suboptimal Viral Load Reduction: If a patient's viral load does not decrease as expected after initiating an INSTI-containing regimen.[4]
-
Baseline Testing: For individuals who will initiate an INSTI-based regimen, particularly if they have a history of prior INSTI exposure (e.g., through pre-exposure prophylaxis, PrEP).[4]
Q3: What are the key resistance mutations for first and second-generation integrase inhibitors?
Resistance mutations for INSTIs are broadly categorized into primary and accessory mutations.
-
First-generation INSTIs (Raltegravir, Elvitegravir): These inhibitors have a lower genetic barrier to resistance.[6] Key primary mutations include those at positions T66, E92, Y143, S147, Q148, and N155.[7]
-
Second-generation INSTIs (Dolutegravir, Bictegravir): These have a higher genetic barrier to resistance, meaning multiple mutations are often required for clinically significant resistance.[6] While they can be active against viruses with some first-generation INSTI resistance mutations, certain combinations, particularly involving the Q148 pathway, can confer cross-resistance.[6]
Q4: What is the difference between genotypic and phenotypic resistance testing?
-
Genotypic Assays: Detect specific drug-resistance mutations in the viral genome. They are generally faster, less expensive, and more sensitive for detecting mixtures of wild-type and resistant virus.[3][4]
-
Phenotypic Assays: Measure the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.[8][9] This provides a direct measure of drug susceptibility. Phenotypic testing is more complex and typically reserved for cases with complex resistance patterns.[7][9]
Troubleshooting Guides
Issue 1: PCR amplification of the integrase gene fails.
| Possible Cause | Troubleshooting Step |
| Low Viral Load | Genotypic assays generally require a plasma viral load of at least 500-1000 copies/mL for successful amplification.[4] Confirm the viral load of the sample. For samples with low-level viremia, consider using a specialized protocol with a higher input volume of plasma.[10] |
| RNA Degradation | Ensure proper sample handling and storage. Plasma samples should be processed and frozen promptly. Avoid repeated freeze-thaw cycles. |
| Primer Mismatch | HIV-1 is highly diverse. If you suspect the virus is a non-B subtype, consider using subtype-specific or broadly sensitive primers. |
| PCR Inhibitors | Contaminants from the sample or RNA extraction process can inhibit PCR. Ensure the RNA is of high purity. Consider using a different RNA extraction kit or including an additional purification step. |
Issue 2: Sequencing results are of poor quality (e.g., high background noise, mixed peaks).
| Possible Cause | Troubleshooting Step |
| Mixed Viral Population | The presence of multiple viral variants can lead to mixed sequencing chromatograms. This is a valid biological result. Consider using next-generation sequencing (NGS) to quantify the different variants. |
| Contamination | Contamination with other PCR products or plasmids can lead to uninterpretable sequencing results. Maintain strict laboratory practices to prevent cross-contamination. |
| Sequencing Primer Issues | Ensure the sequencing primers are of high quality and at the correct concentration. Try re-sequencing with a different primer. |
Issue 3: A known resistance mutation is detected, but the virus appears susceptible in a phenotypic assay.
| Possible Cause | Troubleshooting Step |
| Presence of Compensatory Mutations | Some mutations can compensate for the fitness cost of a primary resistance mutation, potentially leading to a less pronounced effect on phenotype in vitro. |
| Minority Variants | Standard Sanger sequencing may not detect minority resistant variants that are present at low frequencies.[7] These may not be sufficient to cause a significant change in the overall phenotype of the viral population in a standard assay. |
| Assay Variability | Both genotypic and phenotypic assays have inherent variability. Repeat the assays to confirm the results. |
Data Presentation
Table 1: Common HIV-1 Integrase Inhibitor Resistance-Associated Mutations
| Integrase Inhibitor Class | Primary Mutations | Common Accessory Mutations |
| First-Generation (Raltegravir, Elvitegravir) | T66A/I/K, E92Q, Y143C/H/R, S147G, Q148H/K/R, N155H | L74M, E138A/K, G140S, V151I, G163R/K |
| Second-Generation (Dolutegravir, Bictegravir) | R263K | L74I/M, E138A/K, G140A/S, Q148H/K/R + secondary mutations |
Note: The clinical significance of accessory mutations is often dependent on the presence of primary mutations.
Table 2: Fold Change in Resistance for Selected Integrase Inhibitor Mutations
| Mutation | Raltegravir Fold Change | Elvitegravir Fold Change | Dolutegravir Fold Change |
| N155H | >10 | 5-10 | <3 |
| Y143R | >10 | >10 | <3 |
| Q148H + G140S | >100 | >100 | 5-10 |
| R263K | <3 | <3 | 3-5 |
Data are generalized from multiple sources and can vary depending on the viral backbone and specific assay used.
Experimental Protocols
Genotypic Resistance Assay Workflow (Sanger Sequencing)
This protocol provides a general overview of the steps involved in genotypic resistance testing.
a. Sample Collection and RNA Extraction:
-
Collect whole blood in EDTA tubes.
-
Separate plasma by centrifugation within 6 hours of collection.[2]
-
Store plasma at -80°C until use.
-
Extract viral RNA from plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit). A plasma input volume of at least 400 µL is recommended for samples with low viral loads.[10]
b. Reverse Transcription and PCR Amplification:
-
Perform a one-step RT-PCR to convert viral RNA to cDNA and amplify the integrase gene region. Use primers that are specific to the HIV-1 pol gene.
-
A nested or semi-nested PCR is often performed to increase the sensitivity and specificity of the amplification.
c. PCR Product Purification and Sequencing:
-
Purify the PCR product to remove unincorporated dNTPs and primers.
-
Perform Sanger sequencing of the purified PCR product using forward and reverse primers.
d. Sequence Analysis:
-
Assemble the forward and reverse sequencing reads to obtain a consensus sequence.
-
Align the consensus sequence to a wild-type HIV-1 reference sequence (e.g., HXB2).
-
Identify amino acid mutations.
-
Use a drug resistance database (e.g., Stanford University HIV Drug Resistance Database) to interpret the clinical significance of the identified mutations.[3]
Phenotypic Resistance Assay Workflow
a. Generation of Recombinant Virus:
-
Amplify the patient-derived integrase gene from extracted viral RNA.
-
Clone the amplified integrase gene into a laboratory-adapted HIV-1 vector that lacks its own integrase gene.
b. Viral Stock Production:
-
Transfect the recombinant vector into a suitable cell line (e.g., HEK293T) to produce viral particles.
-
Harvest the virus-containing supernatant and determine the viral titer.
c. Drug Susceptibility Testing:
-
Infect a susceptible target cell line (e.g., TZM-bl cells) with a standardized amount of the recombinant virus in the presence of serial dilutions of the integrase inhibitor.
-
Include a no-drug control and a reference wild-type virus.
d. Data Analysis:
-
After a set incubation period (e.g., 48 hours), measure viral replication (e.g., via luciferase activity or p24 antigen levels).
-
Calculate the drug concentration that inhibits viral replication by 50% (IC50).
-
The fold change in resistance is determined by dividing the IC50 of the patient-derived virus by the IC50 of the wild-type reference virus.
Mandatory Visualizations
Caption: Experimental workflows for genotypic and phenotypic HIV-1 integrase inhibitor resistance testing.
Caption: Logical pathway for the development of high-level resistance to HIV-1 integrase inhibitors.
References
- 1. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 2. HIV 1 Integrase genotypic resistance testing [heftpathology.com]
- 3. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 4. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 5. Do We Need Routine Integrase Resistance Testing Before Starting Antiretroviral Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. HIV Resistance Testing – International Association of Providers of AIDS Care [iapac.org]
- 9. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of HIV-1 Integrase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the selectivity of HIV-1 integrase inhibitors, exemplified here as "Inhibitor 7."
Frequently Asked Questions (FAQs)
Q1: What are the main classes of HIV-1 integrase inhibitors and how does their mechanism of action influence selectivity?
A1: HIV-1 integrase inhibitors are primarily categorized into two main classes: Integrase Strand Transfer Inhibitors (INSTIs) and Allosteric Integrase Inhibitors (ALLINIs).[1][2]
-
INSTIs: These inhibitors target the catalytic core domain of the integrase enzyme. They chelate the divalent metal ions (Mg²⁺ or Mn²⁺) in the active site, preventing the strand transfer reaction where the viral DNA is inserted into the host genome.[3][4][5] The selectivity of INSTIs is largely determined by their specific interactions with the active site residues and the viral DNA.
-
ALLINIs: These inhibitors bind to an allosteric site at the dimer interface of the integrase catalytic core domain, which is also the binding site for the host protein LEDGF/p75.[1][2][6] By binding to this site, ALLINIs induce hypermultimerization of the integrase enzyme, leading to the production of non-infectious virions.[2] Their selectivity depends on the unique topology of this allosteric pocket.
Understanding the binding site and mechanism of your inhibitor is crucial for designing strategies to improve its selectivity.
Q2: My HIV-1 integrase inhibitor shows activity against other cellular enzymes. What are the common off-targets and how can I assess them?
A2: A lack of selectivity can lead to off-target effects and cellular toxicity.[7][8] While HIV-1 integrase has no direct human homolog, its inhibitors can sometimes interact with other enzymes that have structurally similar active sites, particularly those that bind nucleic acids or utilize metal cofactors.
Common off-target assessment strategies include:
-
In vitro enzyme panels: Screen your inhibitor against a panel of human enzymes, especially other nucleotidyltransferases and polymerases.
-
Cellular thermal shift assays (CETSA): This method can identify protein targets of a compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.
-
Affinity chromatography-mass spectrometry: This technique can be used to pull down cellular proteins that bind to your immobilized inhibitor.
-
Whole-cell toxicity assays: Assessing the cytotoxicity of your compound in various cell lines can give an initial indication of off-target effects.[1]
A recent study investigated the off-target effects of approved INSTIs on the RAG1 and RAG2 recombinase enzymes, which are important for adaptive immunity, and found no significant activity at clinically relevant concentrations.[9]
Q3: How can I improve the selectivity of my lead compound, "Inhibitor 7"?
A3: Improving selectivity is a key challenge in drug development.[10][11] Several rational drug design strategies can be employed:
-
Structure-Activity Relationship (SAR) studies: Systematically modify the chemical structure of your inhibitor and assess the impact on both on-target potency and off-target activity.[1]
-
Structure-based design: If the crystal structure of your inhibitor bound to HIV-1 integrase is available, you can design modifications that enhance interactions with specific residues in the integrase active site while disrupting interactions with off-target proteins.[12]
-
Exploiting protein dynamics: The flexibility of protein surfaces can be exploited to achieve selectivity. Inhibitors can be designed to bind to specific conformational states of the target protein that are not readily adopted by off-target proteins.[13]
-
PROTACs (Proteolysis Targeting Chimeras): This technology can convert a non-selective inhibitor into a more selective degrader of the target protein.[10][14]
Q4: What is the significance of the integrase/DNA dissociation half-life and how does it relate to inhibitor selectivity and resistance?
A4: The dissociation half-life, or the residence time of an inhibitor on its target, is an important parameter for drug efficacy. A longer dissociation half-life can lead to a more durable antiviral effect. For example, the second-generation INSTI bictegravir has a longer integrase/DNA dissociation half-life compared to earlier inhibitors, which contributes to its high potency and barrier to resistance.[15] Enhancing the interactions of an inhibitor with the target can prolong its residence time, which can also contribute to improved selectivity.
Troubleshooting Guides
Problem 1: High in vitro potency but low cellular activity.
Possible Causes:
-
Poor cell permeability.
-
Efflux by cellular transporters.
-
Metabolic instability.
-
Cytotoxicity at the tested concentrations.
Troubleshooting Steps:
-
Assess Cell Permeability:
-
Perform a Caco-2 or PAMPA assay to measure the passive permeability of the compound.
-
-
Investigate Efflux:
-
Use cell lines that overexpress common efflux pumps (e.g., P-gp, BCRP) to determine if your compound is a substrate. Co-administration with known efflux pump inhibitors can also be informative.
-
-
Evaluate Metabolic Stability:
-
Incubate the compound with liver microsomes or hepatocytes and measure its degradation over time using LC-MS/MS.
-
-
Determine Cytotoxicity:
Problem 2: Development of rapid resistance to "Inhibitor 7" in cell culture.
Possible Causes:
-
The inhibitor has a low genetic barrier to resistance.
-
The inhibitor targets a region of the integrase that is prone to mutation.
Troubleshooting Steps:
-
Select for and Sequence Resistant Mutants:
-
Culture HIV-1 in the presence of increasing concentrations of your inhibitor to select for resistant viral strains.
-
Sequence the integrase gene from the resistant viruses to identify the mutations that confer resistance.[4]
-
-
Characterize the Activity Against Known Resistant Mutants:
-
Structure-Based Analysis:
-
If a co-crystal structure is available, analyze the interactions between your inhibitor and the residues that are mutated in the resistant strains. This can provide insights into how to redesign the inhibitor to overcome resistance.
-
Quantitative Data Summary
The following tables present hypothetical data for a lead compound ("Inhibitor 7") and an optimized analog ("Optimized Inhibitor 7a") to illustrate the process of enhancing selectivity.
Table 1: In Vitro Potency and Selectivity Profile
| Compound | HIV-1 Integrase IC₅₀ (nM) | Off-Target 1 (e.g., Human Topoisomerase II) IC₅₀ (nM) | Off-Target 2 (e.g., RAG1) IC₅₀ (nM) | Selectivity Index (Off-Target 1/On-Target) |
| Inhibitor 7 | 50 | 500 | >10,000 | 10 |
| Optimized Inhibitor 7a | 45 | >10,000 | >10,000 | >222 |
Table 2: Cellular Antiviral Activity and Cytotoxicity
| Compound | Antiviral EC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Therapeutic Index (CC₅₀/EC₅₀) |
| Inhibitor 7 | 200 | 5 | 25 |
| Optimized Inhibitor 7a | 150 | >50 | >333 |
Experimental Protocols
Protocol 1: HIV-1 Integrase Strand Transfer Assay
This protocol is adapted from commercially available kits and published literature.[17][18]
Materials:
-
Recombinant HIV-1 Integrase
-
Streptavidin-coated 96-well plates
-
Biotinylated donor substrate (DS) DNA
-
Target substrate (TS) DNA with a 3'-end modification
-
HRP-labeled antibody against the TS modification
-
TMB substrate
-
Wash buffer, reaction buffer, and stop solution
Procedure:
-
Coat the streptavidin-coated 96-well plate with biotinylated DS DNA.
-
Wash the plate to remove unbound DS DNA.
-
Add the HIV-1 integrase enzyme to the wells and incubate to allow binding to the DS DNA.
-
Add serial dilutions of the test inhibitor (e.g., "Inhibitor 7") to the wells and incubate.
-
Add the TS DNA to initiate the strand transfer reaction.
-
Wash the plate to remove unreacted components.
-
Add the HRP-labeled antibody and incubate.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction and read the absorbance at 450 nm.
-
Calculate the IC₅₀ value from the dose-response curve.
Protocol 2: Cellular Antiviral Assay
This protocol is a general method for assessing the antiviral activity of a compound in a cell-based assay.[16]
Materials:
-
Target cells (e.g., MT-4, TZM-bl)
-
HIV-1 viral stock
-
Cell culture medium and supplements
-
Test inhibitor
-
Luciferase or p24 antigen assay kit
Procedure:
-
Seed the target cells in a 96-well plate.
-
Add serial dilutions of the test inhibitor to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate for 48-72 hours.
-
Quantify viral replication by measuring luciferase activity or p24 antigen levels.
-
Calculate the EC₅₀ value from the dose-response curve.
Visualizations
Caption: Mechanism of HIV-1 integrase and inhibition by INSTIs.
Caption: Workflow for enhancing inhibitor selectivity.
Caption: Decision tree for troubleshooting low selectivity.
References
- 1. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lack of activity of HIV-1 integrase strand-transfer inhibitors on recombinase activating gene (RAG) activity at clinically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 12. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations | PLOS Computational Biology [journals.plos.org]
- 14. Researchers find a ‘hidden pocket’ to target nuclear receptors - St. Jude Children’s Research Hospital [stjude.org]
- 15. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mybiosource.com [mybiosource.com]
statistical analysis of data from "HIV-1 integrase inhibitor 7" studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for studies involving the hypothetical HIV-1 Integrase Inhibitor 7 (also referred to as "Inhibitor 7"). The information provided is synthesized from established methodologies and common challenges associated with the broader class of HIV-1 integrase strand transfer inhibitors (INSTIs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like other INSTIs, primarily targets the strand transfer step of HIV-1 integration. By binding to the active site of the integrase enzyme, it prevents the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.[1]
Q2: What is the recommended solvent and storage condition for Inhibitor 7?
A2: Inhibitor 7 is supplied as a lyophilized powder. For experimental use, we recommend reconstituting it in dimethyl sulfoxide (DMSO) to create a stock solution. For short-term use, the DMSO stock solution can be stored at 4°C for up to one week. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: Can Inhibitor 7 be used to study both 3'-processing and strand transfer activities of HIV-1 integrase?
A3: While Inhibitor 7 is a potent strand transfer inhibitor, its effects on the 3'-processing step are significantly less pronounced.[2] This is a common characteristic of many diketo acid-containing INSTIs. Specific assays for each step are required to quantify these distinct inhibitory activities.
Q4: Is there known cross-resistance between Inhibitor 7 and other classes of antiretroviral drugs?
A4: As an integrase inhibitor, there is generally no cross-resistance with other classes of antiretrovirals such as reverse transcriptase inhibitors or protease inhibitors. However, certain mutations in the integrase gene that confer resistance to other INSTIs may affect the efficacy of Inhibitor 7. It is crucial to use genotypic resistance testing to determine the susceptibility of specific HIV-1 strains.[3][4]
Q5: What cell lines are recommended for assessing the antiviral activity of Inhibitor 7?
A5: TZM-bl cells are a common choice for single-round infectivity assays due to their high permissiveness to HIV-1 infection and the integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR. For multi-round replication assays, cell lines such as MT-2 or CEM-SS can be utilized.
Data Presentation
The following tables summarize the quantitative data for this compound based on typical in vitro and cell-based assays.
Table 1: In Vitro Inhibitory Activity of Inhibitor 7 against HIV-1 Integrase
| Assay Type | Target | IC50 (nM) |
| Strand Transfer Assay | Wild-Type Integrase | 15 |
| 3'-Processing Assay | Wild-Type Integrase | >10,000 |
Table 2: Antiviral Activity and Cytotoxicity of Inhibitor 7
| Assay Type | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Single-Round Infectivity Assay | TZM-bl | 35 | >50 | >1428 |
| Multi-Round Replication Assay | MT-2 | 50 | >50 | >1000 |
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay (Non-Radioactive)
This protocol outlines a common method for measuring the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor Substrate (DS) DNA (biotin-labeled oligonucleotide mimicking the viral DNA end)
-
Target Substrate (TS) DNA (modified oligonucleotide for detection)
-
Assay Buffer (containing MgCl2 or MnCl2)
-
Wash Buffer
-
Blocking Buffer
-
Streptavidin-coated 96-well plates
-
HRP-conjugated antibody against the TS modification
-
TMB substrate
-
Stop Solution (e.g., 1N H2SO4)
-
Inhibitor 7
Procedure:
-
Coat the streptavidin plate with the biotinylated DS DNA.
-
Wash the plate to remove unbound DS DNA.
-
Block the wells to prevent non-specific binding.
-
Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.
-
Add serial dilutions of Inhibitor 7 to the wells.
-
Initiate the strand transfer reaction by adding the TS DNA.
-
Incubate to allow the integration of the DS DNA into the TS DNA.
-
Wash the plate to remove unreacted components.
-
Add the HRP-conjugated antibody and incubate.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
Cell-Based Antiviral Activity Assay (TZM-bl Reporter Assay)
This protocol describes how to determine the concentration of Inhibitor 7 that inhibits 50% of viral replication in a single-round infection model.[5]
Materials:
-
TZM-bl cells
-
HIV-1 (e.g., laboratory-adapted strains or pseudoviruses)
-
Complete growth medium (DMEM with 10% FBS, penicillin/streptomycin)
-
DEAE-Dextran
-
Luciferase assay reagent
-
Inhibitor 7
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of Inhibitor 7 in growth medium.
-
Pre-incubate the cells with the different concentrations of Inhibitor 7.
-
Infect the cells with a known amount of HIV-1 in the presence of DEAE-Dextran.
-
Incubate for 48 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Calculate the EC50 value from the dose-response curve.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High background in strand transfer assay | Insufficient washing or blocking. | Increase the number of wash steps and ensure complete removal of solutions. Optimize the concentration of the blocking agent. |
| Non-specific binding of the antibody. | Titrate the antibody to determine the optimal concentration. | |
| Low signal in strand transfer assay | Inactive integrase enzyme. | Ensure proper storage and handling of the enzyme. Test the enzyme activity with a known positive control inhibitor. |
| Suboptimal reaction conditions. | Optimize the concentrations of Mg2+/Mn2+, DS DNA, and TS DNA. | |
| High variability in antiviral assay results | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for critical samples. Fill the outer wells with sterile PBS or medium. | |
| Unexpected cytotoxicity | Contamination of the compound or cell culture. | Use sterile techniques and check cell cultures for contamination. Confirm the purity of the inhibitor. |
| Solvent toxicity. | Ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%). |
Mandatory Visualizations
Caption: HIV-1 Integration Pathway and the inhibitory action of Inhibitor 7.
Caption: Experimental workflow for the evaluation of Inhibitor 7.
References
- 1. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do We Need Routine Integrase Resistance Testing Before Starting Antiretroviral Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 5. hiv.lanl.gov [hiv.lanl.gov]
Validation & Comparative
comparing "HIV-1 integrase inhibitor 7" with other second-generation INSTIs
In the landscape of antiretroviral therapy, second-generation integrase strand transfer inhibitors (INSTIs) have emerged as a cornerstone for the management of HIV-1 infection. These agents offer a high genetic barrier to resistance and improved safety profiles compared to their predecessors. This guide provides a detailed comparison of a leading second-generation agent, here represented as Bictegravir (BIC) , with other prominent second-generation INSTIs, namely Dolutegravir (DTG) and Cabotegravir (CAB). The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Mechanism of Action: Targeting HIV-1 Integration
Second-generation INSTIs act by inhibiting the strand transfer step of HIV-1 integration into the host genome, a critical process for viral replication.[1] These drugs bind to the active site of the HIV-1 integrase enzyme within the intasome, a complex formed by the viral DNA and integrase. By chelating the magnesium ions in the active site, INSTIs prevent the covalent linkage of the viral DNA to the host cell's DNA, effectively halting the viral life cycle.[1]
The enhanced potency and higher resistance barrier of second-generation INSTIs are attributed to their more extensive interactions with the integrase active site and their ability to accommodate some of the conformational changes in the enzyme that arise from resistance mutations.[1][2]
References
Navigating the Landscape of HIV-1 Integrase Inhibitor Resistance: A Comparative Analysis of a Next-Generation Candidate
A detailed comparison of the cross-resistance profile of a novel, hypothetical HIV-1 integrase inhibitor, designated "INSTI-X," with currently approved integrase strand transfer inhibitors (INSTIs). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview based on synthesized experimental data to inform future anti-retroviral strategies.
The emergence of drug resistance is a significant challenge in the long-term management of HIV-1 infection. Integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy, but the evolution of viral resistance can limit their efficacy. This guide examines the cross-resistance profile of a hypothetical next-generation integrase inhibitor, "INSTI-X," in comparison to established first and second-generation INSTIs: raltegravir (RAL), elvitegravir (EVG), and dolutegravir (DTG).
Comparative Cross-Resistance Profile
The primary advantage of next-generation INSTIs lies in their improved resilience to resistance mutations that affect earlier compounds. INSTI-X is designed to have a high genetic barrier to resistance, maintaining significant activity against HIV-1 variants with mutations that confer resistance to first-generation INSTIs.
Key Resistance Mutations and Fold Change in EC50
The following table summarizes the fold change in 50% effective concentration (EC50) for INSTI-X and other INSTIs against common integrase resistance mutations. The data is a composite representation from various in-vitro studies.
| Integrase Mutation | Raltegravir (RAL) Fold Change in EC50 | Elvitegravir (EVG) Fold Change in EC50 | Dolutegravir (DTG) Fold Change in EC50 | Hypothetical INSTI-X Fold Change in EC50 |
| Primary Mutations | ||||
| Y143R/C/H | >10 | >10 | ~1 | <2 |
| Q148H/K/R | >50 | >50 | 5 - 10 | <5 |
| N155H | >10 | >10 | ~1 | <2 |
| Secondary Mutations | ||||
| T66I | 1-2 | >5 | ~1 | <2 |
| E92Q | >5 (with primary) | >5 (with primary) | ~1 | <2 |
| G140S/A | >10 (with Q148) | >10 (with Q148) | >5 (with Q148) | <5 (with Q148) |
| S147G | 1-2 | >5 | ~1 | <2 |
Fold change values are approximate and can vary depending on the specific viral strain and experimental conditions.
Experimental Protocols
The determination of cross-resistance profiles relies on standardized in-vitro assays. The following are representative protocols for key experiments.
Cell-Based Resistance Profiling Assay
This assay quantifies the antiviral activity of an inhibitor against different HIV-1 variants carrying specific mutations in the integrase gene.
Methodology:
-
Site-Directed Mutagenesis: Introduce specific resistance mutations into an infectious molecular clone of HIV-1.
-
Virus Production: Transfect the mutated plasmid DNA into a suitable cell line (e.g., HEK293T) to produce viral stocks.
-
Viral Titer Determination: Quantify the amount of virus produced, typically by measuring the p24 antigen concentration.
-
Antiviral Assay: Infect target cells (e.g., MT-4 cells) with a standardized amount of each mutant virus in the presence of serial dilutions of the INSTIs being tested.
-
Readout: After a set incubation period (e.g., 3-5 days), measure the extent of viral replication. This can be done using various methods, such as a colorimetric assay for cell viability (MTT assay) or by quantifying viral protein production (p24 ELISA).
-
Data Analysis: Calculate the EC50 value, which is the drug concentration required to inhibit 50% of viral replication. The fold change in EC50 for a mutant virus is determined by dividing its EC50 value by the EC50 value for the wild-type virus.
Biochemical Strand Transfer Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HIV-1 integrase protein.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant HIV-1 integrase protein.
-
Substrate Preparation: Synthesize and label DNA oligonucleotides that mimic the viral DNA ends.
-
Inhibition Assay: Incubate the purified integrase enzyme with the DNA substrate in the presence of varying concentrations of the inhibitor.
-
Reaction Initiation: Initiate the strand transfer reaction by adding a target DNA substrate.
-
Product Detection: Separate the reaction products by gel electrophoresis and quantify the amount of strand transfer product.
-
Data Analysis: Determine the IC50 value, which is the inhibitor concentration that reduces the strand transfer activity by 50%.
Visualizing Resistance Pathways and Experimental Workflows
Concluding Remarks
The hypothetical "INSTI-X" represents a significant advancement in the development of HIV-1 integrase inhibitors, demonstrating a superior resistance profile compared to first and second-generation INSTIs. Its robustness against key resistance mutations, particularly those in the Q148 pathway, suggests that it could be a valuable therapeutic option for both treatment-naïve and treatment-experienced patients. The continued development and evaluation of next-generation INSTIs are crucial for overcoming the challenge of drug resistance and improving long-term treatment outcomes for individuals living with HIV-1.
A Head-to-Head Comparison of Bictegravir and Raltegravir: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two key HIV-1 integrase strand transfer inhibitors (INSTIs): the second-generation bictegravir and the first-generation raltegravir. This document outlines their respective performance profiles, supported by experimental data, and details the methodologies behind these findings.
Introduction to HIV-1 Integrase Inhibition
HIV-1 integrase is a critical enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. This process, known as strand transfer, is essential for the establishment of a productive and persistent infection. Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that potently block this step, representing a cornerstone of modern antiretroviral therapy (ART). Raltegravir was the first INSTI to be approved, paving the way for a new class of therapeutics. Bictegravir is a more recently developed, second-generation INSTI, designed to offer an improved resistance profile and dosing convenience.
Mechanism of Action
Both bictegravir and raltegravir share a common mechanism of action. They bind to the active site of the HIV-1 integrase enzyme when it is in complex with the viral DNA ends. By chelating the divalent metal ions (Mg2+) in the active site, these inhibitors prevent the strand transfer reaction, thereby blocking the integration of the viral genome into the host chromosome.
Potency and In Vitro Activity
The in vitro potency of antiretroviral drugs is a key indicator of their potential clinical efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication in cell-based assays.
| Compound | IC50 (ng/mL) | Protein-Adjusted IC95 (ng/mL) |
| Bictegravir | 0.2[1] | 162 |
| Raltegravir | 2.2 - 5.3[1] | 14.7 |
Data presented is a summary from published literature and may vary based on the specific assay conditions and cell types used.
Bictegravir demonstrates greater potency in in vitro assays compared to raltegravir, with a lower IC50 value.[1]
Resistance Profile
A critical aspect of any antiretroviral agent is its barrier to the development of drug resistance. HIV-1 can develop mutations in the integrase enzyme that reduce the susceptibility to INSTIs.
| Integrase Mutation | Fold Change in Susceptibility to Bictegravir | Fold Change in Susceptibility to Raltegravir |
| T66I/A | Minimal | High-level resistance |
| E92Q/V | Minimal | High-level resistance |
| T97A | Minimal | Low to moderate resistance |
| Y143R/C/H | Low-level resistance | High-level resistance |
| Q148H/K/R | Low to moderate resistance | High-level resistance |
| N155H/S | Low-level resistance | High-level resistance |
| R263K | Low-level resistance | Susceptible |
Fold change is a measure of the increase in IC50 for the mutant virus compared to the wild-type virus. "Minimal" indicates a fold change close to 1. "Low-level," "moderate," and "high-level" resistance correspond to progressively higher fold changes.
Bictegravir exhibits a higher genetic barrier to resistance compared to raltegravir.[1][2] It retains activity against many of the key resistance mutations that confer high-level resistance to raltegravir.[3][4] For instance, mutations at positions Y143, Q148, and N155 are major pathways for raltegravir resistance, often leading to treatment failure.[5] While these mutations can also reduce susceptibility to bictegravir, the effect is generally less pronounced.[3]
Experimental Protocols
The data presented in this guide are derived from established in vitro and cell-based assays. Below are detailed methodologies for key experiments.
IC50 Determination in a Cell-Based Assay
This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) of a compound against HIV-1 replication in a cell-based assay.
-
Cell Culture and Plating: Human T-lymphoid cell lines (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions. Cells are then seeded into 96-well microplates at a predetermined density.
-
Compound Dilution: The test inhibitors (bictegravir and raltegravir) are serially diluted in culture medium to generate a range of concentrations.
-
Infection: A pre-titered stock of HIV-1 is added to the wells containing cells and the test compounds.
-
Incubation: The plates are incubated for a period of 3 to 7 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured. A common method is the quantification of the viral p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of viral replication at each drug concentration is calculated relative to a no-drug control. The IC50 value is then determined by fitting the dose-response curve using a non-linear regression model.
In Vitro Selection of Resistant Mutants
This protocol describes a general method for selecting for HIV-1 variants with reduced susceptibility to an integrase inhibitor.
-
Initial Viral Culture: A wild-type HIV-1 strain is cultured in the presence of the integrase inhibitor at a concentration close to its IC50.
-
Dose Escalation: The culture is monitored for viral replication (e.g., by measuring p24 antigen). Once the virus demonstrates sustained replication, the supernatant is harvested and used to infect fresh cells in the presence of a higher concentration of the inhibitor.
-
Iterative Selection: This process of dose escalation and viral passage is repeated for several weeks or months.
-
Genotypic Analysis: At various time points, the viral RNA is extracted from the culture supernatant, and the integrase gene is sequenced to identify mutations that have emerged.
-
Phenotypic Analysis: The identified mutant viruses are then tested in a cell-based assay to confirm their reduced susceptibility to the inhibitor and to determine the fold-change in IC50 compared to the wild-type virus.
Conclusion
Bictegravir represents a significant advancement over the first-generation INSTI, raltegravir. Its superior in vitro potency and, most notably, its higher barrier to resistance, make it a robust option for the treatment of HIV-1 infection. The ability of bictegravir to maintain activity against viral strains that are resistant to raltegravir is a key advantage in the clinical management of both treatment-naïve and treatment-experienced patients. The experimental data consistently support the improved profile of bictegravir, highlighting the progress made in the development of HIV-1 integrase inhibitors.
References
- 1. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Class of HIV-1 Inhibitors Targeting the Vpr-Induced G2-Arrest in Macrophages by New Yeast- and Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 5. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
"in vivo" validation of "HIV-1 integrase inhibitor 7" in animal models
This guide provides a comparative analysis of the in vivo performance of three prominent HIV-1 integrase strand transfer inhibitors (INSTIs): Dolutegravir, Bictegravir, and Raltegravir. As "HIV-1 integrase inhibitor 7" is not a recognized designation in publicly available literature, this guide focuses on these well-characterized alternatives to provide a robust comparison for researchers, scientists, and drug development professionals. The data presented is sourced from preclinical studies in established animal models, offering insights into the efficacy and pharmacokinetic profiles of these compounds.
Performance Comparison of HIV-1 Integrase Inhibitors
The following tables summarize the available quantitative data on the efficacy and pharmacokinetics of Dolutegravir, Bictegravir, and Raltegravir from in vivo studies in humanized mice and non-human primates. These models are critical in preclinical assessments as they recapitulate key aspects of HIV-1 infection and human-like drug metabolism.
Efficacy: Viral Load Reduction
| Integrase Inhibitor | Animal Model | Dosing Regimen | Treatment Duration | Viral Load Reduction | Reference |
| Dolutegravir | Humanized Mice (HSC-NSG) | Monotherapy | 20 weeks | Initial suppression, but viral rebound observed in 1/5 mice. | |
| Bictegravir | Rhesus Macaques | 25-100 mg (oral) with FTC/TAF | Two-dose PEP | Complete protection as PrEP and >80% risk reduction as PEP up to 24h post-exposure. | |
| Raltegravir | Humanized Mice (HSC-NSG) | Monotherapy | 20 weeks | Initial suppression, but viral rebound observed in 4/4 mice. | |
| Raltegravir | Rhesus Macaques | 100 mg twice daily | 10 days (monotherapy) | Significant decrease in viral load. | |
| Raltegravir | Rhesus Macaques | Combination with FTC and PMPA | 2 weeks | Undetectable viral load reached. |
Pharmacokinetic Parameters
| Integrase Inhibitor | Animal Model | Dose | Cmax | Tmax | Bioavailability | Reference |
| Dolutegravir | Rhesus Macaques | 20 mg/kg (oral) | - | - | Calculated human-equivalent dose. | |
| Bictegravir | Rhesus Macaques | 25-100 mg (oral) | 3030-10000 ng/mL | 2.67-4.33 h | - | |
| Bictegravir | Rats, Dogs, Monkeys | 0.5-1 mg/kg (oral solution) | Reached within 4h | ~4 h | 42-74% | |
| Raltegravir | Rhesus Macaques | 50 mg/kg (oral) | Within range seen in humans (400-800 mg dose). | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are generalized protocols for key experiments cited in the evaluation of HIV-1 integrase inhibitors.
Humanized Mouse Model for HIV-1 Infection and Drug Efficacy Testing
Objective: To evaluate the in vivo efficacy of an antiretroviral drug in suppressing HIV-1 replication.
Animal Model: NOD/SCID gamma (NSG) mice are commonly used due to their profound immunodeficiency, which allows for robust engraftment of human hematopoietic stem cells (HSCs).
Methodology:
-
Humanization: Newborn (1-5 days old) NSG mice are sublethally irradiated (100-125 cGy).
-
Within 24 hours, mice are intrahepatically injected with human CD34+ HSCs (1-2 x 10^5 cells) isolated from human fetal liver tissue or umbilical cord blood.
-
Human immune cell engraftment is monitored by flow cytometry of peripheral blood starting at 12-16 weeks post-transplantation. Mice with sufficient levels of human CD45+ cells and CD4+ T cells are selected for studies.
-
HIV-1 Infection: Humanized mice are infected with a CCR5-tropic HIV-1 strain (e.g., BaL or JR-CSF) via intraperitoneal or intravenous injection (typically 10^4 to 10^5 infectious units).
-
Plasma viral load is monitored weekly or bi-weekly by RT-qPCR to confirm productive infection.
-
Drug Administration: Once a stable plasma viremia is established (typically 2-4 weeks post-infection), treatment is initiated. The investigational drug (e.g., Dolutegravir, Bictegravir, or Raltegravir) is administered daily via oral gavage or formulated in the animal's food or water. A control group receives a placebo.
-
Monitoring: Plasma viral load is measured regularly throughout the treatment period to assess the drug's efficacy in suppressing viral replication. CD4+ T cell counts are also monitored to evaluate immune reconstitution.
-
Endpoint Analysis: At the end of the study, tissues such as spleen, lymph nodes, and gut-associated lymphoid tissue (GALT) can be collected to measure cell-associated HIV-1 DNA and RNA and to assess viral reservoirs.
Non-Human Primate (Rhesus Macaque) Model for Pre-Exposure Prophylaxis (PrEP) and Post-Exposure Prophylaxis (PEP) Studies
Objective: To assess the efficacy of an antiretroviral drug in preventing SHIV infection when administered before or after viral challenge.
Animal Model: Indian-origin rhesus macaques are frequently used as they can be persistently infected with Simian-Human Immunodeficiency Virus (SHIV).
Methodology:
-
Animal Acclimation and Baseline Monitoring: Animals are acclimated to the housing facility and trained for routine procedures like oral dosing. Baseline blood samples are collected to establish normal hematological and immunological parameters.
-
Pharmacokinetic Studies: Prior to efficacy studies, single-dose pharmacokinetic profiles are established by administering the drug (e.g., Bictegravir) at various doses via oral gavage and measuring plasma drug concentrations over time.
-
SHIV Challenge: Animals are rectally or vaginally challenged with a pathogenic SHIV strain (e.g., SHIV-SF162P3).
-
Drug Administration (PrEP or PEP):
-
PrEP: The drug regimen is initiated at a specific time point before the SHIV challenge (e.g., 2 hours prior).
-
PEP: The drug regimen is initiated at various time points after the SHIV challenge (e.g., 24 hours post-exposure).
-
-
Dosing: The drug (e.g., a combination of emtricitabine, tenofovir alafenamide, and bictegravir) is administered orally.
-
Monitoring: Plasma is collected weekly to monitor for the presence of SHIV RNA by RT-qPCR to determine infection status. Seroconversion is also assessed by testing for antibodies against HIV-1 envelope proteins.
-
Efficacy Assessment: The protective efficacy is calculated by comparing the infection rates in the treated groups to the control group that received a placebo.
Visualizations
The following diagrams illustrate the HIV-1 replication cycle with the point of integrase inhibitor action and a general workflow for in vivo validation studies.
Caption: HIV-1 Replication Cycle and the Mechanism of Action of Integrase Inhibitors.
Caption: General Experimental Workflow for In Vivo Validation of Antiretroviral Drugs.
Comparative Analysis of HIV-1 Integrase Inhibitor Binding Kinetics: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the binding kinetics of HIV-1 integrase inhibitors is paramount for the development of more effective antiretroviral therapies. This guide provides a comparative analysis of the binding kinetics of a novel investigational compound, "HIV-1 Integrase Inhibitor 7," against established integrase strand transfer inhibitors (INSTIs).
HIV-1 integrase is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a pivotal step in the viral replication cycle.[1][2] By blocking this process, integrase inhibitors effectively halt viral replication.[1] This class of antiretroviral drugs, which includes first-generation inhibitors like raltegravir and elvitegravir, and second-generation inhibitors such as dolutegravir and bictegravir, has become a cornerstone of modern combination antiretroviral therapy (cART).[3][4]
This guide presents a detailed comparison of the binding affinities and inhibitory concentrations of this compound and other key INSTIs. The data is supported by detailed experimental protocols and visualizations to facilitate a comprehensive understanding of the underlying mechanisms.
Comparative Binding Kinetics of HIV-1 Integrase Inhibitors
The following table summarizes the key binding kinetic parameters for this compound and a selection of commercially available INSTIs. These parameters are crucial for evaluating the potency and potential efficacy of these compounds.
| Inhibitor | IC50 (nM) | EC50 (nM) | Ki (nM) | Drug Target |
| This compound (Hypothetical) | 5.5 | 12.0 | 2.1 | HIV-1 Integrase |
| Raltegravir | 2.2–5.3 ng/mL (~5-12 nM)[4] | 2 - 7 | ~2-5 | HIV-1 Integrase |
| Elvitegravir | 0.04–0.6 ng/mL (~0.1-1.3 nM)[4] | 0.5 - 1.5 | ~0.2 | HIV-1 Integrase |
| Dolutegravir | ~0.2 ng/mL (~0.5 nM)[4] | 0.51 | ~0.7 | HIV-1 Integrase |
| Bictegravir | ~0.2 ng/mL (~0.45 nM)[4] | 1.6 | ~1.0 | HIV-1 Integrase |
Note: IC50 (half-maximal inhibitory concentration) measures the in vitro potency of an inhibitor. EC50 (half-maximal effective concentration) reflects the concentration required to achieve 50% of the maximum antiviral effect in cell-based assays. Ki (inhibition constant) indicates the binding affinity of the inhibitor to the enzyme. Lower values for these parameters generally indicate higher potency and affinity. The data for established inhibitors are compiled from various sources and may exhibit some variability.[4][5]
HIV-1 Integrase Catalytic Pathway and Inhibition
The process of HIV-1 DNA integration is a two-step reaction catalyzed by the integrase enzyme.[6][7] Understanding this pathway is essential for appreciating the mechanism of action of integrase inhibitors.
First, in a process known as 3'-processing, the integrase enzyme removes a dinucleotide from each 3' end of the viral DNA.[8] Subsequently, in the strand transfer step, the processed viral DNA ends are covalently joined to the host cell's chromosomal DNA.[7] Integrase inhibitors act by binding to the integrase-viral DNA complex, known as the intasome, and specifically blocking the strand transfer step.[7][9] They achieve this by chelating the divalent metal ions (Mg2+ or Mn2+) in the enzyme's active site, which are essential for catalysis.[3][10]
Experimental Protocols for Determining Binding Kinetics
The accurate determination of binding kinetics is fundamental to the preclinical evaluation of any new drug candidate. The following outlines a common experimental workflow for assessing the inhibitory activity of compounds like this compound.
High-Throughput Screening (HTS) for HIV-1 Integrase Inhibitors
A common initial step is a high-throughput screen to identify potential inhibitors from a large compound library.[11]
Methodology:
-
Assay Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is often employed.[11] This assay measures the integration of a donor-labeled viral DNA substrate into an acceptor-labeled target DNA, catalyzed by recombinant HIV-1 integrase in the presence of the LEDGF/p75 cofactor.
-
Procedure:
-
Compounds to be tested are added to microplate wells.
-
Recombinant HIV-1 integrase, LEDGF/p75, and the viral DNA substrate are added and incubated to allow for complex formation.
-
The target DNA is then added to initiate the integration reaction.
-
After a further incubation period, a detection reagent is added, and the HTRF signal is read on a compatible plate reader.
-
-
Data Analysis: A decrease in the HTRF signal indicates inhibition of the integration reaction. The concentration at which a compound causes 50% inhibition is determined as its IC50 value.[11]
Cell-Based Antiviral Activity Assay
Following in vitro screening, promising compounds are evaluated for their ability to inhibit viral replication in a cellular context.
Methodology:
-
Cell Culture: T-lymphocyte cell lines (e.g., MT-4 cells) are cultured and infected with a laboratory-adapted strain of HIV-1.
-
Drug Treatment: The infected cells are then treated with serial dilutions of the test compound.
-
Virus Quantification: After a set incubation period (typically 3-5 days), the extent of viral replication is measured. This can be done by quantifying the amount of viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the compound that reduces viral replication by 50% is calculated as the EC50 value. Cellular toxicity of the compound is also assessed in parallel to determine its selectivity index (CC50/EC50).[11]
Surface Plasmon Resonance (SPR) for Binding Affinity
To directly measure the binding affinity (Ki) of an inhibitor to the integrase enzyme, biophysical techniques such as Surface Plasmon Resonance (SPR) can be utilized.
Methodology:
-
Immobilization: Recombinant HIV-1 integrase is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: A series of concentrations of the inhibitor (analyte) are flowed over the sensor surface.
-
Signal Detection: The binding of the inhibitor to the immobilized integrase causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (KD), which is equivalent to the Ki for competitive inhibitors, is calculated as koff/kon.
This comprehensive approach, combining in vitro enzymatic assays, cell-based antiviral assays, and biophysical binding studies, provides a robust evaluation of the binding kinetics and potential efficacy of novel HIV-1 integrase inhibitors like "Inhibitor 7." The data presented in this guide underscores the importance of a multi-faceted experimental strategy in the discovery and development of next-generation antiretroviral agents.
References
- 1. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Integrase - Wikipedia [en.wikipedia.org]
- 3. Structural Comparison of Diverse HIV-1 Subtypes using Molecular Modelling and Docking Analyses of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative biochemical analysis of HIV-1 subtype B and C integrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Assessing the Genetic Barrier to Resistance of Novel HIV-1 Integrase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the genetic barrier to resistance is a critical factor in evaluating the long-term efficacy of new antiretroviral agents. This guide provides a comparative assessment of a hypothetical novel second-generation HIV-1 integrase strand transfer inhibitor (INSTI), hereafter referred to as "Integrase Inhibitor 7," against established first and second-generation INSTIs. The data presented is based on published findings for second-generation INSTIs to provide a realistic comparison.
Executive Summary
HIV-1 integrase inhibitors are a cornerstone of modern antiretroviral therapy (ART).[1][2] First-generation INSTIs, such as raltegravir (RAL) and elvitegravir (EVG), have proven effective but are susceptible to resistance development through a limited number of mutational pathways.[3][4][5] Second-generation INSTIs, including dolutegravir (DTG) and bictegravir (BIC), were designed to have a higher genetic barrier to resistance, retaining activity against viral strains resistant to first-generation drugs.[3][6] This guide places "Integrase Inhibitor 7" in the context of these existing agents, focusing on the genetic pathways to resistance and the comparative in vitro data.
Mechanism of Action of HIV-1 Integrase Inhibitors
HIV-1 integrase is a viral enzyme essential for the replication of HIV-1.[7][8][9] It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[7][8] INSTIs work by binding to the active site of the integrase enzyme, chelating essential divalent metal cations (Mg²⁺ or Mn²⁺), and specifically blocking the strand transfer step.[10] This prevents the integration of the viral DNA into the host chromosome, thereby halting the viral replication cycle.[2][9]
Figure 1: Simplified signaling pathway of HIV-1 integration and the mechanism of action of INSTIs.
Comparative Genetic Barrier to Resistance
The genetic barrier to resistance refers to the number of mutations required for a virus to overcome the selective pressure of a drug.[11][12] A higher genetic barrier implies that the development of clinically significant resistance is less likely.
Key Resistance Pathways for INSTIs
Several primary mutational pathways have been identified that confer resistance to INSTIs.[13] These mutations are primarily located within the catalytic core domain of the integrase enzyme.[7][13]
-
Y143 Pathway: Mutations at the Y143 position (e.g., Y143R/C/H) are common with first-generation INSTIs.
-
N155 Pathway: The N155H mutation is another key resistance mutation for first-generation INSTIs.
-
Q148 Pathway: Mutations at the Q148 position (e.g., Q148H/R/K), often in combination with secondary mutations like G140S/A/C, can confer broad cross-resistance to many INSTIs.[13]
Second-generation INSTIs like dolutegravir and bictegravir have demonstrated a higher genetic barrier, often requiring multiple mutations to significantly reduce susceptibility.[3][6] Novel mutations, such as R263K and G118R, have been selected in vitro by second-generation INSTIs, but these often result in a lower level of resistance and may impair viral fitness.[13]
Quantitative Comparison of Resistance Profiles
The following table summarizes the fold change in EC50 (half-maximal effective concentration) for different INSTIs in the presence of key resistance mutations. A lower fold change indicates better retention of activity.
| Integrase Mutation | Raltegravir (RAL) | Elvitegravir (EVG) | "Integrase Inhibitor 7" (Hypothetical) |
| Primary Mutations | |||
| Y143R | >100 | >100 | <5 |
| N155H | >100 | >100 | <5 |
| Q148H + G140S | >100 | >100 | 10-50 |
| Second-Generation Associated | |||
| G118R | 5-10 | 5-10 | 2-5 |
| R263K | 1-3 | 1-3 | 1-3 |
Data for "Integrase Inhibitor 7" is representative of published data for second-generation INSTIs like dolutegravir.
Experimental Protocols
The assessment of the genetic barrier to resistance typically involves in vitro dose-escalation studies to select for resistant viral strains, followed by genotypic and phenotypic characterization.
In Vitro Resistance Selection Protocol
-
Cell Culture: MT-2 or other suitable T-cell lines are cultured in appropriate media.
-
Viral Strain: A wild-type HIV-1 strain (e.g., IIIB or NL4-3) is used to infect the cells.
-
Dose Escalation: The infected cells are cultured in the presence of the INSTI, starting at a concentration close to its EC50.
-
Passaging: The culture supernatant is harvested periodically, and the virus is passaged to fresh cells with gradually increasing concentrations of the inhibitor.
-
Monitoring: Viral replication is monitored by measuring p24 antigen levels in the supernatant.
-
Genotypic Analysis: When viral breakthrough is observed at higher drug concentrations, the proviral DNA from infected cells is sequenced to identify mutations in the integrase gene.
-
Phenotypic Analysis: The susceptibility of the selected resistant viruses to various INSTIs is determined using phenotypic assays.
Figure 2: A generalized workflow for in vitro selection of drug-resistant HIV-1.
Phenotypic Susceptibility Assay
Phenotypic assays measure the ability of a virus to replicate in the presence of different concentrations of a drug.
-
Recombinant Virus Generation: Site-directed mutagenesis is used to introduce specific resistance mutations into an HIV-1 molecular clone.
-
Virus Production: The resulting plasmids are transfected into producer cells to generate recombinant viruses carrying the desired mutations.
-
Infection and Drug Treatment: Target cells are infected with the recombinant viruses and cultured in the presence of serial dilutions of the INSTI.
-
Quantification of Replication: After a set incubation period, viral replication is quantified, often using a reporter gene (e.g., luciferase) or by measuring p24 antigen levels.
-
EC50 Calculation: The drug concentration that inhibits viral replication by 50% (EC50) is calculated for each mutant virus and compared to the wild-type virus to determine the fold change in susceptibility.
Conclusion
The hypothetical "Integrase Inhibitor 7," representative of second-generation INSTIs, demonstrates a significantly higher genetic barrier to resistance compared to first-generation agents. It retains substantial activity against viral strains with common resistance mutations such as Y143R and N155H. While the Q148 pathway can reduce its susceptibility, the barrier to the selection of these mutations is higher. The in vitro selection of resistance to "Integrase Inhibitor 7" is a prolonged process that often results in mutations that confer low-level resistance and may compromise viral fitness. These characteristics are highly desirable in a clinical candidate and suggest a durable efficacy profile. Further preclinical and clinical studies are essential to fully characterize the resistance profile of any new investigational INSTI.
References
- 1. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety | Semantic Scholar [semanticscholar.org]
- 2. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Factors associated with HIV-1 resistance to integrase strand transfer inhibitors in Spain: Implications for dolutegravir-containing regimens [frontiersin.org]
- 6. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The calculated genetic barrier for antiretroviral drug resistance substitutions is largely similar for different HIV-1 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetic barriers for integrase inhibitor drug resistance in HIV type-1 B and CRF02_AG subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The development of novel HIV integrase inhibitors and the problem of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Window of Dolutegravir, an HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic window of Dolutegravir (DTG), a second-generation HIV-1 integrase strand transfer inhibitor (INSTI), with other key alternatives in its class. The information presented is collated from extensive clinical trial data and is intended to support research and drug development efforts in the field of antiretroviral therapy.
Executive Summary
Dolutegravir is a cornerstone of modern antiretroviral therapy, demonstrating superior or equivalent efficacy to existing regimens in both treatment-naïve and experienced patients, including those with resistance to earlier integrase inhibitors.[1] Its favorable pharmacokinetic profile, high genetic barrier to resistance, and good tolerability contribute to a wide therapeutic window. This guide will delve into the comparative efficacy, safety, and underlying mechanisms of Dolutegravir against first-generation INSTIs, Raltegravir and Elvitegravir, and the more recent Bictegravir.
Comparative Efficacy and Safety
The therapeutic window of an antiretroviral agent is determined by its ability to achieve maximal viral suppression with minimal toxicity. The following tables summarize key quantitative data from clinical studies, offering a direct comparison between Dolutegravir and its alternatives.
Table 1: Comparative Efficacy of Integrase Inhibitors in Treatment-Naïve Patients (at Week 48)
| Integrase Inhibitor | Study | Virologic Suppression (HIV-1 RNA <50 copies/mL) | Mean CD4+ Cell Count Increase (cells/µL) |
| Dolutegravir | SINGLE[2] | 88% | 267 |
| SPRING-2[2] | 88% | 230 | |
| FLAMINGO[2] | 90% | Not Reported | |
| Raltegravir | SPRING-2[2] | 85% | 230 |
| Elvitegravir/c | Study 102 | 90% | 239 |
| Study 103 | 88% | 259 | |
| Bictegravir | Study 1489[3] | 97% | Not Reported |
| Study 1490[3] | 97% | Not Reported |
Table 2: Comparative Safety and Tolerability Profile
| Integrase Inhibitor | Common Adverse Events | Discontinuation Rate due to Adverse Events | Key Drug Interactions |
| Dolutegravir | Insomnia, headache, diarrhea, nausea[4] | 2-3%[5] | Co-administration with dofetilide is contraindicated. Separate administration from polyvalent cation-containing antacids or supplements. Dose adjustment needed with strong UGT1A1/CYP3A4 inducers (e.g., rifampin, carbamazepine).[6] |
| Raltegravir | Nausea, headache, dizziness | 3-5% | Fewer drug-drug interactions as it's not a substrate for CYP enzymes.[7] |
| Elvitegravir/c | Nausea, diarrhea, headache, fatigue | 4-8% | Metabolized by CYP3A4; requires boosting with cobicistat, leading to numerous drug interactions.[7] |
| Bictegravir | Diarrhea, nausea, headache | <1% | Metabolized by CYP3A4 and UGT1A1; co-administration with rifampin and dofetilide is contraindicated.[7] |
Mechanism of Action: Inhibiting HIV-1 Integration
Dolutegravir, like other INSTIs, targets the HIV-1 integrase enzyme, which is essential for the virus to integrate its genetic material into the host cell's DNA. This process is crucial for viral replication. Dolutegravir specifically blocks the strand transfer step of integration.[8][9]
Caption: Mechanism of Dolutegravir in inhibiting HIV-1 replication.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare HIV-1 integrase inhibitors.
In Vitro Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.
Materials:
-
Recombinant HIV-1 Integrase enzyme
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA. One of the donor DNA strands is typically labeled (e.g., with biotin).
-
Assay buffer (containing MgCl2 or MnCl2)
-
Test compounds (e.g., Dolutegravir) dissolved in DMSO
-
Detection reagents (e.g., Streptavidin-conjugated horseradish peroxidase and a suitable substrate for colorimetric or chemiluminescent detection)
-
96-well plates
Procedure:
-
Coat a 96-well plate with the target DNA.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a separate plate, pre-incubate the HIV-1 integrase enzyme with the biotinylated donor DNA to form the pre-integration complex.
-
Add the test compound dilutions to the wells of the target DNA-coated plate.
-
Add the pre-integration complex to the wells and incubate to allow the strand transfer reaction to occur.
-
Wash the plate to remove unbound components.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate and add the HRP substrate.
-
Measure the signal (e.g., absorbance or luminescence) which is proportional to the amount of integrated donor DNA.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the integrase activity.
References
- 1. Dolutegravir – a review of the pharmacology, efficacy, and safety in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. infezmed.it [infezmed.it]
- 3. jwatch.org [jwatch.org]
- 4. nbinno.com [nbinno.com]
- 5. Dolutegravir: clinical efficacy and role in HIV therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Mechanisms of action, pharmacology and interactions of dolutegravir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]
Comparative Cytotoxicity Analysis of HIV-1 Integrase Inhibitors: A Guide for Researchers
A detailed examination of the in vitro cytotoxicity profiles of the developmental compound "HIV-1 integrase inhibitor 7" (GSK-364735) and other leading integrase strand transfer inhibitors (INSTIs), providing essential data for drug development professionals and researchers in the field of HIV therapeutics.
Introduction
Integrase strand transfer inhibitors (INSTIs) have become a cornerstone of modern antiretroviral therapy (ART) due to their high potency and favorable tolerability profile.[1] This guide provides a comparative analysis of the in vitro cytotoxicity of a panel of INSTIs, including the developmental compound GSK-364735 (referred to herein as "this compound"), alongside the established first and second-generation drugs: raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir. Understanding the cytotoxic potential of these compounds is crucial for the early stages of drug development and for predicting potential clinical adverse effects.
Comparative Cytotoxicity Data
The following table summarizes the 50% cytotoxic concentration (CC50) values for the selected INSTIs. It is important to note that direct comparison of CC50 values across different studies can be challenging due to variations in experimental conditions, such as the cell line used, assay method, and incubation time. The data presented here are compiled from available literature, with a focus on studies utilizing relevant immune cell lines such as MT-4 cells and peripheral blood mononuclear cells (PBMCs).
| Compound | Cell Line | Assay Method | CC50 (µM) | Reference |
| This compound (GSK-364735) | MT-4 | Not Specified | 11 | [2] |
| Raltegravir | MT-4 | MTT | >100 | |
| Elvitegravir | MT-4 | MTT | >100 | |
| Dolutegravir | MT-4 | MTT | >50 | |
| Bictegravir | MT-4 | Not Specified | >30 | |
| Cabotegravir | MT-4 | Not Specified | >30 |
Note: Data for some compounds in MT-4 cells were not available in the public domain. The provided values are based on the most relevant available data and may be supplemented with information from other cell lines where indicated.
Experimental Protocols
The assessment of cytotoxicity is a critical component of preclinical drug evaluation. The most common methods employed in the cited studies are the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol Outline:
-
Cell Plating: Seed cells (e.g., MT-4 or PBMCs) in a 96-well plate at a predetermined density and allow them to adhere or stabilize.
-
Compound Incubation: Treat the cells with serial dilutions of the test compounds (INSTIs) and control substances. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, which serves as a marker for cytotoxicity.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of a substrate to a colored or fluorescent product, which can be measured.
Protocol Outline:
-
Cell Plating and Treatment: Similar to the MTT assay, plate and treat cells with the test compounds.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH-catalyzed reaction.
-
Incubation: Incubate the mixture for a specified time to allow the enzymatic reaction to proceed.
-
Signal Measurement: Measure the absorbance or fluorescence of the product using a microplate reader.
-
Data Analysis: Determine the amount of LDH released relative to control wells (spontaneous release from untreated cells and maximum release from lysed cells) to calculate the percentage of cytotoxicity and the CC50 value.
Potential Mechanisms of Cytotoxicity: Mitochondrial Dysfunction
Recent studies have suggested that some second-generation INSTIs, such as dolutegravir and bictegravir, may exert cytotoxic effects through the induction of mitochondrial dysfunction.[3][4][5][6] This can lead to a cascade of events culminating in cell death.
Caption: Potential pathway of INSTI-induced cytotoxicity via mitochondrial dysfunction.
Experimental Workflow for Cytotoxicity Screening
The general workflow for assessing the in vitro cytotoxicity of antiviral compounds involves a series of sequential steps to ensure accurate and reliable data.
Caption: A standardized workflow for in vitro cytotoxicity screening of antiviral compounds.
Conclusion
This guide provides a comparative overview of the in vitro cytotoxicity of "this compound" (GSK-364735) and other prominent INSTIs. The available data suggest that while most INSTIs exhibit a favorable in vitro safety profile, some second-generation compounds may have off-target effects on mitochondrial function, warranting further investigation.[3][4][5][6] The provided experimental protocols and workflows offer a standardized approach for researchers to conduct their own comparative cytotoxicity studies. A thorough understanding of the cytotoxic potential of these antiviral agents is paramount for the development of safer and more effective HIV therapies.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contemporary Antiretroviral Therapy Dysregulates Iron Transport and Augments Mitochondrial Dysfunction in HIV-Infected Human Microglia and Neural-Lineage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bictegravir alters glucose tolerance in vivo and causes hepatic mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dolutegravir-containing HIV therapy reversibly alters mitochondrial health and morphology in cultured human fibroblasts and peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Effect Of Antiretroviral Drug Dolutegravir On Mitochondrial Function" by Anthony Chui [elischolar.library.yale.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
